10-Oxo Docetaxel
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H51NO14 |
|---|---|
分子量 |
805.9 g/mol |
IUPAC 名称 |
[(1S,4S,10S)-4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,32?,33?,35?,41-,42+,43-/m1/s1 |
InChI 键 |
ZOLQDWANVNOXBK-ZYATTXQPSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-Oxo Docetaxel is a novel taxoid and a key intermediate in the synthesis of the widely used anticancer agent, Docetaxel.[1][2] While comprehensive studies on the specific mechanism of action of this compound are limited, its structural analogy to Docetaxel provides a strong basis for its pharmacological activity. This guide delineates the presumed mechanism of this compound, drawing parallels with the well-established actions of Docetaxel, and incorporates available comparative data from closely related compounds to offer a nuanced understanding for research and development professionals. The primary mechanism of action for taxanes like Docetaxel, and by extension this compound, is the stabilization of microtubules, which disrupts essential cellular processes and ultimately leads to apoptotic cell death.[1][3]
Core Mechanism: Microtubule Stabilization
The central mechanism of action of this compound, inherited from its parent compound Docetaxel, revolves around its interaction with tubulin, the protein subunit of microtubules.
1.1. Binding to the β-Tubulin Subunit:
Docetaxel, and presumably this compound, binds to the β-tubulin subunit of microtubules.[4][5] This binding event is crucial for its cytotoxic effects. This interaction promotes the assembly of tubulin dimers into microtubules.[6]
1.2. Inhibition of Microtubule Depolymerization:
Unlike other anticancer agents that cause microtubule disassembly, this compound is believed to act as a microtubule-stabilizing agent.[1][3] By binding to the microtubule polymer, it prevents its depolymerization into free tubulin dimers.[5] This leads to the formation of unusually stable, non-functional microtubule bundles.[5] This contrasts with the normal dynamic instability of microtubules, which is essential for their physiological functions.
1.3. Disruption of Mitosis and Cell Cycle Arrest:
The stabilization of microtubules has profound consequences for cell division. The mitotic spindle, a critical structure for the segregation of chromosomes during mitosis, is composed of microtubules. By disrupting the normal dynamics of these microtubules, this compound is thought to inhibit mitotic spindle assembly and function.[3] This leads to a blockage of the cell cycle, primarily at the G2/M phase, preventing cells from progressing through mitosis.[7] A study on the related compound 10-oxo-7-epidocetaxel showed a more significant cell cycle arrest at the G2-M phase compared to Docetaxel, which caused more arrest at the S phase at lower concentrations.[7]
1.4. Induction of Apoptosis:
The prolonged mitotic arrest triggered by microtubule stabilization ultimately leads to programmed cell death, or apoptosis.[3][5] The cell's internal surveillance mechanisms detect the abnormal mitotic state, initiating a cascade of events that culminate in cellular demise.
Quantitative Data
| Compound | Cell Lines | Time Points | Key Findings | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549, B16F10 | 48 and 72 hours | Caused significantly higher cytotoxicity compared to a 22-hour study. Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1][7] |
| Docetaxel (TXT) | A549, B16F10 | Not specified | Standard cytotoxic agent used for comparison. | [1][7] |
Signaling Pathways
The signaling cascade initiated by microtubule stabilization leading to apoptosis is complex. While specific pathways for this compound have not been elucidated, the pathways for Docetaxel are well-documented and serve as a strong predictive model.
Caption: Inferred signaling pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of microtubule-stabilizing agents like this compound.
4.1. In Vitro Microtubule Polymerization Assay:
-
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
-
Materials: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), this compound, Docetaxel (as a positive control), spectrophotometer with temperature control.
-
Protocol:
-
Reconstitute purified tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of this compound and Docetaxel in polymerization buffer.
-
In a 96-well plate, add the tubulin solution to wells containing either the test compounds or vehicle control.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analyze the rate and extent of polymerization in the presence of different concentrations of this compound to determine its effect.
-
4.2. Cell Cycle Analysis by Flow Cytometry:
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Materials: Cancer cell line (e.g., A549, HeLa), cell culture medium, this compound, propidium (B1200493) iodide (PI) staining solution, RNase A, flow cytometer.
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
On the day of analysis, wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 10-Oxo Docetaxel: A Key Impurity and Intermediate of Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913), a potent anti-neoplastic agent belonging to the taxane (B156437) family, is a cornerstone in the treatment of various cancers. The chemical complexity of docetaxel, however, makes it susceptible to degradation, leading to the formation of impurities that can impact its efficacy and safety. Among these, 10-Oxo Docetaxel has been identified as a significant degradation product and a crucial intermediate in the synthesis of related compounds. This technical guide provides a comprehensive overview of this compound, covering its formation, characterization, analytical quantification, and biological implications.
Characterization of this compound
This compound, also known as Docetaxel Impurity B in the European Pharmacopoeia (EP) and 6-Oxo Docetaxel in the United States Pharmacopeia (USP), is an oxidation product of docetaxel.[1][2][3] The formation of this impurity involves the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule to a ketone.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-1H-cyclodeca[5][6]benz[1,2-b]oxet-9-yl benzoate | [1] |
| Synonyms | Docetaxel EP Impurity B, 6-Oxo Docetaxel (USP), 10-Deoxy-10-Oxo Docetaxel | [2][7] |
| CAS Number | 167074-97-7 | [3] |
| Molecular Formula | C₄₃H₅₁NO₁₄ | [3] |
| Molecular Weight | 805.86 g/mol | [3] |
Spectroscopic Data:
Definitive characterization of this compound relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H and ¹³C NMR: The transformation of the C-10 hydroxyl to a ketone results in characteristic shifts in the NMR spectra. The proton signal associated with the C-10 hydroxyl group disappears, and the adjacent protons show altered chemical shifts. In the ¹³C NMR spectrum, the C-10 carbon signal shifts downfield, which is indicative of a carbonyl group.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information that helps in the unambiguous identification of this compound.[8]
Formation and Synthesis
Formation as a Docetaxel Impurity
This compound is primarily formed under oxidative and basic stress conditions.[4] Forced degradation studies are instrumental in understanding the formation pathways of this impurity.
Table 2: Formation of this compound under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Observed Formation of this compound | Reference |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂), 12 hours | Peak corresponding to this compound observed. | [6] |
| Basic Hydrolysis | 2N Sodium Hydroxide (NaOH), 1 hour | Significant degradation with the formation of multiple impurities, including 10-Oxo-7-epidocetaxel. | [6][9] |
| Thermal | 100°C, 48 hours | Degradation observed, with the formation of multiple products including this compound. | [6] |
Synthesis as an Intermediate and Reference Standard
The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods and as an intermediate for the synthesis of other taxane derivatives. A common method involves the selective oxidation of the C-10 hydroxyl group of docetaxel.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from Docetaxel via oxidation for use as a reference standard.
Materials:
-
Docetaxel
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve Docetaxel in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane to the solution in a stoichiometric amount or slight excess.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
Analytical Methodologies for Quantification
Accurate quantification of this compound as an impurity in docetaxel drug substance and product is critical for quality control. Various chromatographic methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: RP-HPLC for Quantification of this compound [10][11]
Objective: To quantify this compound in a docetaxel sample using a validated RP-HPLC method.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3 µm particle size[10]
-
Mobile Phase A: Water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient Elution: A time-programmed gradient is typically used to achieve optimal separation of docetaxel and its impurities.
-
Flow Rate: 1.2 mL/min[10]
-
Detection: UV at 232 nm[10]
-
Column Temperature: 45°C[6]
-
Injection Volume: 10 µL[6]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard of known concentration in a suitable diluent (e.g., Acetonitrile:Water:Glacial Acetic Acid 100:100:0.1 v/v/v).[10] Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the docetaxel sample in the diluent to a known concentration.
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Table 3: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999[10] |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Quantification (LOQ) | Sufficiently low to quantify the impurity at its specification limit. |
| Specificity | The peak for this compound should be well-resolved from other impurities and the main drug peak. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC methods offer faster analysis times and improved resolution compared to traditional HPLC.
Experimental Protocol: UPLC for Impurity Profiling [8]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to separate all related substances.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 232 nm
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
Pharmacopeial Acceptance Criteria
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for impurities in active pharmaceutical ingredients (APIs) and drug products. This compound is listed as "Docetaxel Impurity B" in the EP and "6-Oxodocetaxel" in the USP monograph for Docetaxel.[7][12]
Table 4: Pharmacopeial Information for this compound
| Pharmacopeia | Impurity Name | Acceptance Criteria (Typical) |
| European Pharmacopoeia (EP) | Docetaxel Impurity B | Limits are specified in the individual monograph for Docetaxel. Generally, for specified, unidentified impurities, the limit is not more than 0.10%.[13] |
| United States Pharmacopeia (USP) | 6-Oxodocetaxel | Not more than 0.15%[12] |
Biological Implications
While docetaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and apoptosis, the biological activity of its impurities is an area of active research.[2]
Studies on the closely related compound, 10-oxo-7-epidocetaxel, have shown that it possesses significant anti-metastatic activity and also induces cell cycle arrest.[14] This suggests that impurities formed during degradation may retain or even have altered biological effects compared to the parent drug. The direct impact of this compound on microtubule dynamics and specific signaling pathways requires further investigation.
Signaling Pathway
Caption: Docetaxel's mechanism of action leading to apoptosis.
Experimental Workflows
The identification and quantification of this compound as an impurity follow a systematic workflow common in the pharmaceutical industry.
Impurity Identification Workflow
Caption: A typical workflow for the identification and characterization of impurities.
Conclusion
This compound is a critical impurity of docetaxel that requires careful monitoring and control to ensure the quality, safety, and efficacy of the drug product. Its formation through oxidative degradation highlights the importance of appropriate manufacturing and storage conditions. Furthermore, its role as a potential intermediate opens avenues for the synthesis of new taxane derivatives with potentially improved therapeutic profiles. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to effectively manage this important compound. Further research into the specific biological activities of this compound will provide a more complete understanding of its impact on the overall therapeutic effect of docetaxel.
References
- 1. uspnf.com [uspnf.com]
- 2. Treatment of lung cancer - Wikipedia [en.wikipedia.org]
- 3. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drugfuture.com [drugfuture.com]
- 7. forestchemicalsreview.com [forestchemicalsreview.com]
- 8. scirp.org [scirp.org]
- 9. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. uspnf.com [uspnf.com]
- 13. edqm.eu [edqm.eu]
- 14. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Tumor Properties of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid compound and a key intermediate in the synthesis of Docetaxel, a widely utilized chemotherapeutic agent for a range of solid tumors.[1][2] While extensive research has been conducted on Docetaxel, this guide focuses on the emerging in vitro anti-tumor properties of its 10-oxo derivative. Due to the limited direct studies on 10-Oxo Docetaxel, this document leverages data from its closely related analogue, 10-oxo-7-epidocetaxel, to provide a comparative analysis of its cytotoxic and anti-metastatic potential.[1][3] This guide will delve into its mechanism of action, cytotoxicity against various cancer cell lines, and its impact on cellular processes such as the cell cycle and apoptosis, presenting the information in a clear and accessible format for research and development professionals.
Mechanism of Action
The primary mechanism of action for Docetaxel, and likely for this compound due to structural similarities, involves the disruption of microtubule dynamics.[1][4] Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[4][5] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[4] The consequence is a cell cycle arrest, predominantly in the G2/M phase, which ultimately triggers apoptotic cell death.[3][5][6]
An additional apoptotic pathway induced by Docetaxel involves the phosphorylation of the B-cell lymphoma 2 (Bcl-2) protein.[5][6][7] This phosphorylation inactivates the anti-apoptotic function of Bcl-2, further promoting programmed cell death.
Quantitative Data on In Vitro Efficacy
Quantitative data on the cytotoxic effects of this compound is limited. However, a study on the closely related 10-oxo-7-epidocetaxel provides valuable insights into its potential efficacy compared to Docetaxel.
| Compound | Cell Line(s) | Time Point(s) | Key Finding | Citation(s) |
| 10-oxo-7-epidocetaxel | A549, B16F10 | 48 and 72 hours | Demonstrated significantly higher cytotoxicity compared to a 22-hour study. | [1][3] |
| Docetaxel (TXT) | Various | Not specified | Standard cytotoxic agent used for comparison. | [1][3] |
| Comparison | A549, B16F10 | Not specified | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1][3] |
Table 1: Comparative In Vitro Activity of 10-oxo-7-epidocetaxel and Docetaxel
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Docetaxel in various human cancer cell lines, providing a benchmark for the expected potency of its 10-oxo derivative.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| PC-3 | Prostate Cancer | 3.72 | [8] |
| DU-145 | Prostate Cancer | 4.46 | [8] |
| LNCaP | Prostate Cancer | 1.13 | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.5 | [9] |
| H460 | Lung Cancer | 1.41 (2D), 76,270 (3D) | [10] |
| A549 | Lung Cancer | 1.94 (2D), 118,110 (3D) | [10] |
| H1650 | Lung Cancer | 2.70 (2D), 81,850 (3D) | [10] |
| PC3 | Prostate Cancer | 7.21 | [11] |
| 22rv1 | Prostate Cancer | 1.26 | [11] |
| DU145 | Prostate Cancer | 15.17 | [11] |
| HSC-3 | Head and Neck Cancer | 0.132 | [12] |
| 5637 | Bladder Cancer | 0.143 | [12] |
| HT-144 | Melanoma | 0.157 | [12] |
Table 2: IC50 Values of Docetaxel in Various Cancer Cell Lines
Impact on Cell Cycle and Apoptosis
Studies on 10-oxo-7-epidocetaxel have shown that it induces cell cycle arrest, particularly at the G2-M phase.[3] This is consistent with the known mechanism of taxanes. At higher concentrations, Docetaxel is also reported to cause an arrest in the S phase.[3] The arrest in the cell cycle is a direct consequence of the stabilization of microtubules, preventing the cell from progressing through mitosis and ultimately leading to apoptosis.[4][9]
The induction of apoptosis by Docetaxel has been observed in numerous cancer cell lines.[6][8][13] This programmed cell death is a key component of its anti-tumor activity and can be triggered through both the mitotic arrest and the phosphorylation of Bcl-2.[5][7]
Experimental Protocols
To facilitate further research, this section outlines the detailed methodologies for key experiments used to evaluate the in vitro anti-tumor properties of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay assesses the ability of a compound to inhibit cancer cell invasion.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[1]
-
Compound Treatment: The cells are treated with the test compound (this compound) or a control.[1]
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[1]
-
Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained, and counted under a microscope.[1]
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specific duration, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound, and both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising anti-tumor agent with a mechanism of action likely mirroring that of Docetaxel, primarily through microtubule stabilization leading to G2/M cell cycle arrest and apoptosis.[1][3][4] Preliminary comparative data from its analogue, 10-oxo-7-epidocetaxel, suggests it may possess enhanced cytotoxic and anti-metastatic properties.[1][3] Further direct investigation into the in vitro and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future studies, which will be crucial for its development as a potential next-generation taxane-based cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneticsmr.org [geneticsmr.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Docetaxel induces cell death through mitotic catastrophe in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 10-Oxo Docetaxel (B913), a novel taxoid and a known impurity of the widely used chemotherapeutic agent, Docetaxel.[1][2] Given the limited direct comparative studies on 10-Oxo Docetaxel, this guide incorporates data from the closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide a robust comparative analysis against Docetaxel.[3]
Introduction to this compound
This compound is a taxane (B156437) derivative with demonstrated anti-tumor properties.[1][2] Structurally similar to Docetaxel, it is considered a key intermediate in its synthesis.[1] The core mechanism of action for taxanes like Docetaxel involves the stabilization of microtubules, which disrupts the normal process of cell division, ultimately leading to programmed cell death (apoptosis).[3][4][5][6] It is highly probable that this compound shares this fundamental mechanism.[3] Differences in cytotoxic potency may arise from variations in binding affinity to β-tubulin or altered cellular uptake and efflux.
Quantitative Comparison of Cytotoxicity
Direct quantitative data on the cytotoxicity of this compound is not extensively available in the public domain. However, a study on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), offers valuable insights into its potential cytotoxic profile compared to Docetaxel (Taxotere®, TXT).
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study.[3][7] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison.[3] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[3][7] |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[3]
Experimental Protocols for Cytotoxicity Assessment
To evaluate the cytotoxic effects of this compound, standard in vitro assays are employed. The following protocols are fundamental for assessing the cytotoxicity of taxane-based compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate cell viability based on the absorbance values.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay assesses the ability of a compound to inhibit cancer cell invasion and migration.
Protocol:
-
Cell Seeding: Seed cancer cells in the upper chamber of a Matrigel-coated transwell insert.
-
Compound Treatment: Treat the cells with the test compounds (e.g., this compound, Docetaxel).
-
Incubation: Incubate the plate to allow for cell invasion through the Matrigel matrix.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface and count them under a microscope.[3]
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Mechanism of Action of this compound
Caption: The proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The preliminary screening of this compound suggests it is a promising cytotoxic agent, potentially with greater efficacy than its parent compound, Docetaxel, particularly in inhibiting cancer cell metastasis. Its mechanism of action is likely consistent with other taxanes, involving the disruption of microtubule dynamics and induction of apoptosis. Further comprehensive studies are warranted to fully elucidate its cytotoxic profile, establish definitive IC50 values across a range of cancer cell lines, and explore its therapeutic potential in vivo. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute robust preclinical evaluations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
10-Oxo Docetaxel in Oncology: A Technical Guide on its Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913), a semi-synthetic taxane (B156437), is a cornerstone of chemotherapy regimens for a multitude of cancers, including breast, prostate, and non-small cell lung cancer.[1] Its potent antineoplastic activity stems from its unique mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] The synthesis and formulation of docetaxel, however, can result in the formation of various impurities and degradation products. Among these, 10-Oxo Docetaxel has been identified as a notable derivative, arising from the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule.[3]
While direct research on the independent discovery and therapeutic significance of this compound is limited, its presence as a degradation product of docetaxel necessitates a thorough understanding of its potential biological implications.[3] This technical guide provides a comprehensive overview of this compound, framed within the well-established context of its parent compound, docetaxel. We will delve into the synthesis of docetaxel, the likely pathways of this compound formation, the established mechanism of action of docetaxel, and the potential impact of the C-10 modification on its activity. This guide will also present relevant quantitative data for docetaxel to serve as a benchmark and provide detailed experimental protocols for the evaluation of taxane compounds.
Discovery and Synthesis
The journey to docetaxel, and by extension its derivatives like this compound, begins with a natural precursor, 10-deacetylbaccatin III. This compound is extracted from the needles of the European yew tree, Taxus baccata, making it a more readily available starting material compared to paclitaxel's precursor.[4] The semi-synthesis of docetaxel is a multi-step process that involves the protection of reactive hydroxyl groups, esterification with a protected side chain, and subsequent deprotection.[5][6]
The formation of this compound is not a deliberate synthetic step but rather a result of degradation, particularly under oxidative conditions.[3] The hydroxyl group at the C-10 position of the docetaxel molecule is susceptible to oxidation, leading to the formation of a ketone group. This transformation can occur during the synthesis process, upon storage of the drug substance, or within the formulation.[3][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]
- 5. Study on Synthesis of Docetaxel [kjdb.org]
- 6. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 7. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Oxo Docetaxel: A Technical Whitepaper on its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on 10-Oxo Docetaxel (B913) is limited. This document leverages data from its close analog, 10-Oxo-7-epidocetaxel, to provide insights into its potential as an anticancer agent. All data and protocols referencing 10-O-7ED should be considered as a surrogate for 10-Oxo Docetaxel.
Executive Summary
Docetaxel, a member of the taxane (B156437) family, is a cornerstone in the treatment of various solid tumors, exerting its cytotoxic effects through the stabilization of microtubules and subsequent cell cycle arrest and apoptosis.[1][2][3] this compound is a novel taxoid and an intermediate in the synthesis of Docetaxel, recognized for its anti-tumor properties.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anticancer agent, drawing primarily from studies on the closely related compound, 10-Oxo-7-epidocetaxel (10-O-7ED). The available data suggests that 10-O-7ED exhibits significant in vitro and in vivo anticancer efficacy, with a potentially improved safety profile compared to Docetaxel.[5][6][7] This document outlines the presumed mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and presents signaling and workflow diagrams to guide further research and development.
Presumed Mechanism of Action: Microtubule Stabilization
Structurally similar to Docetaxel, this compound is presumed to share the same fundamental mechanism of action.[1] Taxanes, including Docetaxel, bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[3][8] This hyper-stabilization of microtubules disrupts the dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions.[8][9] The consequence is a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[3][7] It is also suggested that Docetaxel can induce apoptosis by blocking the function of the anti-apoptotic protein Bcl-2.[2]
Caption: Presumed mechanism of action for this compound.
Preclinical Data Overview
Studies on 10-O-7ED have demonstrated its potent anticancer activities. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.
In Vitro Efficacy of 10-Oxo-7-epidocetaxel
| Parameter | 10-Oxo-7-epidocetaxel (10-O-7ED) | Docetaxel (TXT) | Key Findings | Reference |
| Cytotoxicity | Significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours. | Standard cytotoxic agent for comparison. | 10-O-7ED shows time-dependent cytotoxicity. | [1][5][7] |
| Anti-Metastatic Activity | Significantly increased | - | 10-O-7ED demonstrates superior anti-metastatic potential compared to Docetaxel. | [5][7] |
| Cell Cycle Arrest | Predominantly G2-M phase arrest. At higher concentrations, a shift to S phase arrest is observed. | Predominantly S phase arrest. At higher concentrations, a shift to G2-M phase arrest is observed. | The two compounds exhibit differential effects on cell cycle progression. | [5][7] |
In Vivo Efficacy of 10-Oxo-7-epidocetaxel in B16F10 Melanoma Model
| Parameter | 10-Oxo-7-epidocetaxel (10-O-7ED) Treated Group | Control Group | Statistical Significance | Key Findings | Reference |
| Surface Metastatic Nodules | 107 ± 49 | 348 ± 56 | p < 0.0001 | 10-O-7ED significantly inhibits the formation of metastatic nodules in the lungs. | [5][6][7] |
| Body Weight Change (at day 20) | ~4% increase in mean group weight | Significant weight loss | p < 0.05 | 10-O-7ED treatment did not induce weight loss, suggesting a better toxicity profile. | [5][6][7] |
| Acute Toxicity (in combination with TXT) | TXT containing 10% 10-O-7ED showed reduced toxicity and better therapeutic effect. | TXT alone. | - | The addition of 10-O-7ED to Docetaxel may reduce its toxicity. | [5][7] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of 10-O-7ED.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., B16F10 melanoma, A549 lung adenocarcinoma, HT-1080 fibrosarcoma) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a 37°C, 5% CO2 incubator.[6][10]
-
Compound Treatment: Cells are treated with various concentrations of 10-O-7ED or Docetaxel for different time intervals (e.g., 22, 48, and 72 hours).[1]
-
MTT Incubation: After the treatment period, the medium is removed, and cells are incubated with an MTT solution (e.g., 20 µL/well of a 5 mg/mL stock) for a specified duration (e.g., 4 hours to overnight).[7]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The optical density is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Anti-Metastatic Assay: Transwell Invasion Assay
This assay assesses the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded in the upper chamber of the coated transwell insert in a serum-free medium.
-
Compound Treatment: The cells are treated with the test compounds (10-O-7ED or Docetaxel).
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the plate is incubated to allow for cell invasion through the matrix.
-
Cell Staining and Counting: After incubation, non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1]
-
Data Analysis: The number of invading cells in the treated groups is compared to the untreated control.
Cell Cycle Analysis: Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with different concentrations of 10-O-7ED or Docetaxel for specified time points (e.g., 24 and 48 hours).[7]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%).
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
In Vivo Antimetastatic Study: B16F10 Lung Metastasis Model
This model is used to evaluate the efficacy of a compound in inhibiting tumor metastasis in a living organism.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.[6][11]
-
Tumor Cell Inoculation: B16F10 melanoma cells (e.g., 0.1 million cells in 100 µL PBS) are injected intravenously into the tail vein of the mice.[6][11]
-
Compound Administration: On a predetermined day post-inoculation (e.g., day 9), mice are treated with 10-O-7ED (e.g., a single dose of 20 mg/kg) via tail vein injection.[6][11]
-
Monitoring: The body weight and general health of the mice are monitored throughout the experiment.
-
Endpoint Analysis: On a specific day (e.g., day 20), the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of metastatic lesions.
Future Directions and Conclusion
The preliminary data on 10-Oxo-7-epidocetaxel are promising, suggesting that it may offer advantages over Docetaxel in terms of anti-metastatic activity and toxicity profile.[5][7] However, it is crucial to conduct further research to fully elucidate the potential of this compound as a novel anticancer agent.
Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies directly comparing the efficacy and toxicity of this compound and Docetaxel across a panel of cancer cell lines and xenograft models.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Mechanism of Action Elucidation: Detailed investigation into the specific molecular interactions and signaling pathways modulated by this compound to confirm its mechanism of action and identify potential biomarkers of response.
-
Synthesis and Formulation Development: Optimization of the synthesis of this compound and development of stable and effective formulations for potential clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cal101.net [cal101.net]
- 10. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Enigma of the 10-Oxo Position: A Deep Dive into the Structure-Activity Relationship of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel, a potent taxane-based chemotherapeutic, remains a cornerstone in the treatment of various solid tumors. Its efficacy is intrinsically linked to its complex chemical structure, where minor modifications can significantly impact its biological activity. This technical guide delves into the structure-activity relationship (SAR) of a key derivative, 10-Oxo Docetaxel. While direct and extensive research on this compound is limited, this paper synthesizes available data, including crucial insights from the closely related analog, 10-oxo-7-epidocetaxel, to provide a comprehensive understanding of how the oxidation at the C10 position influences the compound's cytotoxic and anti-metastatic properties. Through a detailed examination of experimental data, protocols, and mechanistic pathways, this guide aims to illuminate the therapeutic potential and developmental trajectory for this class of taxoids.
Introduction: The Significance of the C10 Position in Docetaxel's Bioactivity
Docetaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] This interaction is highly dependent on the three-dimensional conformation of the molecule and the intricate interplay of its various functional groups. The C10 position, typically bearing an acetyl group in Docetaxel, plays a role in this conformational stability and its interaction with the microtubule binding pocket. The introduction of a carbonyl group, creating this compound, presents a significant chemical alteration that is hypothesized to modulate its biological profile. This compound is recognized as a novel taxoid with potential anti-tumor properties and also serves as an intermediate in the synthesis of Docetaxel.[2][3]
Due to a scarcity of direct comparative studies on this compound, this guide will leverage data from research on 10-oxo-7-epidocetaxel as a surrogate to elucidate the potential cytotoxic and anti-metastatic effects of the 10-oxo functional group.[2]
Quantitative Analysis of Biological Activity
Comparative studies investigating the in vitro and in vivo efficacy of taxane (B156437) derivatives provide invaluable data for understanding their SAR. The following table summarizes the key findings from a study comparing 10-oxo-7-epidocetaxel to the parent compound, Docetaxel (Taxotere®, TXT).
| Compound | Assay | Key Findings | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | In Vitro Cytotoxicity | Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study. | [4] |
| In Vitro Anti-Metastatic Activity | Demonstrated significantly increased anti-metastatic activity compared to Docetaxel (TXT). | [4] | |
| Cell Cycle Analysis | Caused a greater arrest of cells in the G2-M phase at lower concentrations, shifting to S phase arrest at higher concentrations. | [4] | |
| In Vivo Therapeutic Study (B16F10 melanoma model) | Significantly reduced the number of surface metastatic nodules (107 ± 49) compared to the control group (348 ± 56) (p < 0.0001). | [4][5] | |
| In Vivo Toxicity | Showed no significant weight loss in treated mice; in fact, a ~4% increase in mean group weight was observed, unlike the control group which showed significant weight loss. | [4][5] | |
| Docetaxel (TXT) | In Vitro Cytotoxicity | Standard cytotoxic agent used for comparison. | [2] |
| Cell Cycle Analysis | Caused a greater arrest of cells in the S phase. | [4] | |
| In Vivo Acute Toxicity | A combination of TXT with 10% 10-O-7ED showed a better therapeutic effect with reduced toxicity compared to TXT alone. | [4] |
Experimental Protocols
A clear understanding of the methodologies employed is critical for the interpretation of SAR data. The following are detailed protocols for the key experiments cited.
In Vitro Anti-Proliferative Assay
This assay is fundamental in determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., B16F10 mouse melanoma, A549 human lung adenocarcinoma, HT-1080 fibrosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (10-oxo-7-epidocetaxel and Docetaxel).
-
Incubation: The plates are incubated for specified time points (e.g., 22, 48, and 72 hours).[4]
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay assesses the ability of a compound to inhibit the invasive potential of cancer cells.[2]
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[2]
-
Compound Treatment: The cells are treated with the test compounds.[2]
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[2]
-
Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[2]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the phase of the cell cycle at which a compound induces arrest.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
In Vivo Therapeutic Study in B16F10 Melanoma Lung Metastasis Model
This animal model is used to evaluate the in vivo anti-metastatic efficacy of a compound.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.[5][6]
-
Tumor Cell Inoculation: Mice are injected intravenously with B16F10 melanoma cells to induce lung metastases.[5][6]
-
Compound Administration: On a designated day post-inoculation (e.g., day 9), the mice are treated with the test compound (e.g., 10-oxo-7-epidocetaxel at 20 mg/kg) via tail vein injection.[5][6]
-
Monitoring: The body weight and general health of the mice are monitored throughout the experiment.
-
Endpoint Analysis: At the end of the study (e.g., day 20), the mice are euthanized, and their lungs are harvested to count the number of surface metastatic nodules.[4][5]
Mechanistic Insights and Signaling Pathways
The fundamental mechanism of action for taxanes like Docetaxel is the stabilization of microtubules, which are crucial components of the cellular cytoskeleton involved in cell division.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death).[1] It is highly probable that this compound shares this primary mechanism due to its structural similarity to Docetaxel.[2]
Caption: Presumed mechanism of action for this compound.
The workflow for evaluating and comparing the cytotoxic and anti-metastatic potential of taxane analogs can be generalized as follows:
Caption: General experimental workflow for SAR studies of taxane analogs.
Discussion and Future Directions
The available evidence, primarily from studies on 10-oxo-7-epidocetaxel, suggests that the introduction of a carbonyl group at the C10 position of the Docetaxel scaffold could lead to a more potent anti-cancer agent. The enhanced in vitro anti-metastatic activity and the distinct effects on cell cycle progression are particularly noteworthy.[4][7] Furthermore, the favorable in vivo toxicity profile observed with 10-oxo-7-epidocetaxel is a promising indicator for its therapeutic window.[4][5]
The observed differences in activity between 10-oxo-7-epidocetaxel and Docetaxel may be attributable to several factors, including altered binding affinity to β-tubulin, differences in cellular uptake and efflux, or modifications to the molecule's overall conformation.
For researchers and drug development professionals, these findings highlight the potential of exploring further modifications at the C10 position. To solidify the SAR of this compound, the following steps are recommended:
-
Direct Comparative Studies: Head-to-head in vitro studies using a broad panel of cancer cell lines are essential to definitively quantify the cytotoxic potency (e.g., IC50 values) of this compound relative to Docetaxel.
-
Mechanism of Action Studies: Detailed investigations into the binding kinetics of this compound with tubulin and its effects on microtubule dynamics will provide a clearer understanding of its molecular mechanism.
-
In Vivo Efficacy and Toxicity: Comprehensive in vivo studies in various cancer models are necessary to validate the promising anti-metastatic activity and favorable toxicity profile suggested by the data on its 7-epimer.
Conclusion
While the direct structure-activity relationship of this compound is still an emerging area of research, the existing data from its close analog, 10-oxo-7-epidocetaxel, provides a compelling rationale for its further investigation. The introduction of a 10-oxo group appears to enhance anti-metastatic properties and modulate cell cycle arrest in a potentially beneficial manner, without increasing toxicity. This positions this compound as a promising candidate for further preclinical and clinical development, warranting a more in-depth exploration of its therapeutic potential in the ongoing fight against cancer.
References
The Degradation Story of a Potent Anti-Cancer Drug: An In-Depth Technical Guide to the Role of 10-Oxo Docetaxel in Docetaxel's Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Docetaxel, a cornerstone in the treatment of various cancers, is a semi-synthetic taxane (B156437) that exerts its potent anti-tumor activity by stabilizing microtubules and inducing cell cycle arrest. However, the chemical integrity of Docetaxel is paramount to its therapeutic efficacy, as degradation can lead to a loss of potency and the formation of impurities with potentially altered biological activities. This technical guide provides a comprehensive exploration of the degradation pathways of Docetaxel, with a specific focus on the formation, characterization, and potential significance of a key degradation product: 10-Oxo Docetaxel.
Executive Summary
Forced degradation studies under various stress conditions, including oxidative, basic, acidic, and thermal stress, have revealed that Docetaxel is susceptible to degradation, leading to the formation of several impurities. Among these, this compound emerges as a significant degradation product, particularly under oxidative and basic conditions. This guide will delve into the chemical transformations leading to this compound, present available quantitative data on its formation, detail the experimental protocols for its study, and discuss its potential biological implications.
Docetaxel Degradation: A Multifaceted Process
The complex structure of Docetaxel, with its numerous functional groups, makes it prone to a variety of degradation reactions. The most common degradation pathways include epimerization at the C-7 position, hydrolysis of ester linkages, and oxidation.
This compound , also known as Docetaxel Impurity B, is primarily formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule to a ketone.[1] This transformation is particularly prominent under oxidative stress, often induced by agents like hydrogen peroxide, and is also observed under basic hydrolysis conditions.[2]
Quantitative Analysis of Docetaxel Degradation
While the formation of this compound is well-documented, precise quantitative data on its yield under different stress conditions is often dependent on the specific experimental parameters. However, forced degradation studies provide valuable insights into the relative abundance of various degradation products.
| Stress Condition | Major Degradation Products Identified | Observations |
| Oxidative Degradation (e.g., 3% H₂O₂) | This compound , 7-Epi-10-oxo-docetaxel | Oxidation primarily targets the C-10 position of the Docetaxel molecule.[2] |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxel | This condition typically results in the most significant degradation, yielding a complex mixture of impurities.[2] |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | 7-Epi-docetaxel | 7-Epi-docetaxel is the primary degradation product under acidic conditions.[2] |
| Thermal Degradation (e.g., 80°C - 105°C) | 7-Epi-docetaxel and other minor impurities | The extent of degradation is dependent on temperature and duration.[2] |
Biological Activity of Docetaxel Degradation Products
The biological activity of Docetaxel's degradation products is a critical aspect of its overall safety and efficacy profile. While data specifically on this compound is limited, studies on the closely related analogue, 10-oxo-7-epidocetaxel , provide valuable insights.
A study investigating the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) compared to Docetaxel (Taxotere®, TXT) revealed the following:
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study.[3] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison.[3] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[3] |
These findings suggest that modifications at the C-10 position of the Docetaxel scaffold can influence its cytotoxic and anti-metastatic properties.[3] It is highly probable that this compound shares the fundamental mechanism of action of Docetaxel, which is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3] The observed differences in potency may arise from variations in binding affinity to β-tubulin or altered cellular uptake and efflux.[3]
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for studying Docetaxel degradation and its products.
Forced Degradation Study Protocol
This protocol outlines the general steps for conducting forced degradation studies on Docetaxel.
-
Preparation of Stock Solution : Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Stress Conditions :
-
Acidic Hydrolysis : Mix equal volumes of the Docetaxel stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.[2]
-
Basic Hydrolysis : Mix equal volumes of the Docetaxel stock solution and 0.1 N sodium hydroxide. Incubate the solution at room temperature for 2 hours. Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.[2]
-
Oxidative Degradation : Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[2]
-
Thermal Degradation : Expose the solid Docetaxel powder to a temperature of 105°C for 24 hours, or heat the Docetaxel stock solution at 80°C for 48 hours.[2]
-
-
Sample Analysis : Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is essential for the separation and quantification of Docetaxel and its degradation products, including this compound.
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatograph (HPLC) with a UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Experimental Workflows
To further elucidate the processes involved in Docetaxel degradation and its analysis, the following diagrams are provided.
Conclusion
The formation of this compound is a critical aspect of Docetaxel's degradation profile, particularly under oxidative and basic stress conditions. Understanding the pathways leading to its formation and its potential biological activity is essential for the development of stable Docetaxel formulations and for ensuring the safety and efficacy of this vital anti-cancer drug. The provided experimental protocols and analytical methods offer a framework for researchers and drug development professionals to further investigate the role of this compound and other degradation products in the overall therapeutic profile of Docetaxel. Further studies are warranted to obtain more precise quantitative data on the formation of this compound and to directly assess its biological activities in comparison to the parent drug.
References
Methodological & Application
Application Note and Protocol for the Quantification of 10-Oxo Docetaxel using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 10-Oxo Docetaxel (B913), a significant impurity and metabolite of Docetaxel, in biological matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Adherence to this protocol is intended to support quality control, impurity profiling, and pharmacokinetic studies of Docetaxel.
Introduction
Docetaxel is a potent anti-cancer agent used in the treatment of various solid tumors.[1] The manufacturing process and subsequent storage of Docetaxel can lead to the formation of related substances and degradation products, which may impact the safety and efficacy of the drug.[2] 10-Oxo Docetaxel (also referred to as 6-Oxo Docetaxel or Docetaxel Impurity B) is a known process-related impurity and degradation product formed by the oxidation of Docetaxel.[2][3][4][5][6] Therefore, the accurate and precise quantification of this compound is critical for the quality control of Docetaxel active pharmaceutical ingredients (APIs) and finished drug products.[2] This application note describes a validated RP-HPLC method for the quantification of this compound.
Experimental Protocol
This protocol is adapted from established methodologies for the analysis of Docetaxel and its related compounds.[7][8][9][10]
Materials and Reagents
-
This compound Reference Standard
-
Docetaxel Reference Standard
-
Paclitaxel (B517696) (Internal Standard - IS)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Phosphoric Acid (Analytical Grade)
-
Potassium Phosphate (B84403) Monobasic (Analytical Grade)
-
Human Plasma (for bioanalytical applications)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (42.5:57.5 v/v)[7] |
| Flow Rate | 0.8 mL/minute[7] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 227 nm[7] |
| Injection Volume | 20 µL |
| Internal Standard | Paclitaxel |
Preparation of Solutions
2.3.1. Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjusting the pH to 3.0 with phosphoric acid.[7] Mix the buffer with acetonitrile in the ratio of 57.5:42.5 (v/v).[7] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.3.2. Standard Stock Solutions: Accurately weigh and dissolve an appropriate amount of this compound and Paclitaxel (Internal Standard) reference standards in methanol to obtain stock solutions with a concentration of 1 mg/mL. Store these solutions at 2-8°C, protected from light.
2.3.3. Calibration Standards and Quality Control (QC) Samples: Prepare working standard solutions of this compound by serial dilution of the stock solution with the mobile phase. To prepare calibration standards in a biological matrix (e.g., human plasma), spike the appropriate amount of the working standard solutions into blank plasma to achieve the desired concentration range. Quality control samples should be prepared at a minimum of three concentration levels (low, medium, and high) in the same matrix.
Sample Preparation (from Human Plasma)
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma samples.[7]
-
To 1 mL of plasma sample, add the internal standard (Paclitaxel) and mix.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Inject a 20 µL aliquot into the HPLC system.
Data Presentation
The quantitative performance of the method should be validated according to ICH guidelines. A summary of the expected quantitative data is presented below.
| Parameter | Expected Value |
| Analyte | This compound |
| Linearity Range | 1 - 1000 nM[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Quantification (LOQ) | 1 nM[7] |
| Accuracy | Within ±15% (±20% at LOQ)[7] |
| Precision (RSD) | < 15% (< 20% at LOQ)[7] |
| Recovery | 92 ± 5%[7] |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for this compound Quantification.
Formation of this compound
The formation of this compound from Docetaxel occurs via oxidation at the C-10 position of the baccatin (B15129273) III core structure.[2]
Caption: Formation Pathway of this compound.
References
- 1. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 10-Oxo Docetaxel (B913), a known impurity and potential metabolite of the anticancer drug Docetaxel. The method presented herein is designed for use in research and quality control environments to ensure the purity and stability of Docetaxel formulations. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and performance characteristics are provided to guide method validation.
Introduction
Docetaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. It functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] 10-Oxo Docetaxel (Docetaxel Impurity B) is a related substance that may be present in Docetaxel drug products as a degradation product or manufacturing impurity.[3][4][5][6][7][8] Accurate and sensitive quantification of such impurities is critical for ensuring the safety and efficacy of the final drug product. This application note provides a comprehensive LC-MS/MS protocol for the selective determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (C₄₃H₅₁NO₁₄, MW: 805.86 g/mol , CAS: 167074-97-7)[3][4][8]
-
Docetaxel reference standard
-
Paclitaxel (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (for biological matrix validation)
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Docetaxel, and Paclitaxel (IS) in methanol.
Working Standard Solutions: Prepare serial dilutions of the this compound and Docetaxel stock solutions in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards and quality control (QC) samples.
Sample Preparation (from Human Plasma):
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions:
The following MRM transitions are proposed for the analysis. The precursor ion for this compound is its [M+H]⁺ adduct. The product ions are predicted based on the known fragmentation of the docetaxel core structure. Optimization of collision energies is recommended for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 806.3 | 527.2 | 150 | 25 |
| This compound (Quantifier) | 806.3 | 286.1 | 150 | 35 |
| Docetaxel | 808.4 | 527.2 | 150 | 22 |
| Paclitaxel (IS) | 854.4 | 286.1 | 150 | 30 |
Workflow and Pathway Diagrams
Experimental Workflow
Docetaxel's Mechanism of Action: Signaling Pathway
Results and Discussion
Method Performance
The developed LC-MS/MS method is expected to demonstrate excellent performance characteristics for the quantification of this compound. The following tables summarize the anticipated results based on typical validation parameters for similar analytes.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 75 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| This compound | 95 - 105 | > 85 |
| Paclitaxel (IS) | 95 - 105 | > 85 |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, provides a reliable framework for the accurate determination of this critical impurity in Docetaxel samples. The method is suitable for implementation in quality control laboratories and for supporting further research in drug development and metabolism studies.
References
- 1. [PDF] Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 2. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 3. This compound | C43H51NO14 | CID 46782641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 167074-97-7 [chemicalbook.com]
- 7. Docetaxel EP Impurity B | 167074-97-7 | SynZeal [synzeal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for MTT Assay with 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a novel taxoid and a derivative of Docetaxel, a potent anti-mitotic chemotherapy agent used in the treatment of various cancers. Like other taxanes, this compound is presumed to exert its cytotoxic effects by interfering with microtubule function, leading to cell cycle arrest and apoptosis.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[2]
Mechanism of Action
This compound, as a taxane (B156437) derivative, is believed to share a similar mechanism of action with Docetaxel. It likely binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (cell death).[1][3] Studies on the related compound 10-oxo-7-epidocetaxel have shown that it causes a higher degree of G2-M phase arrest compared to Docetaxel.[4][5] The MAPK signaling pathway has been implicated in Docetaxel-induced G2/M arrest and apoptosis.[3][6]
Figure 1: Proposed signaling pathway for this compound-induced G2/M arrest.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of this compound and provides a comparison with Docetaxel. Further research is required to establish a comprehensive profile of this compound's activity across a wider range of cancer cell lines.
| Compound | Cell Line | Assay | Concentration | % Cell Viability | Source |
| This compound | Kidney Cancer Cells | MTT | 10 µM | 28.8% | [4] |
| Docetaxel | Gastric Cancer Cells | Clonogenicity | 1.0 nM | ~50% (IC50) | [7] |
| Docetaxel | Cervical Cancer Cells | Clonogenicity | 0.3 nM | ~50% (IC50) | [7] |
| Docetaxel | Pancreatic Cancer Cells | Clonogenicity | 0.3 nM | ~50% (IC50) | [7] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., kidney cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Figure 2: Experimental workflow for the MTT assay with this compound.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.[3] Prepare a stock solution of 10 mM this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
3. Cell Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use sterile techniques and fresh reagents. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium for the assay. | |
| Low absorbance signal | Insufficient cell number. | Optimize cell seeding density. |
| Short incubation time with MTT. | Increase the incubation time with MTT (up to 4 hours). | |
| Inconsistent results | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Incomplete solubilization of formazan. | Ensure thorough mixing after adding the solubilization solution. |
Conclusion
This application note provides a comprehensive protocol for utilizing the MTT assay to assess the cytotoxic effects of this compound on cancer cells. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the anti-cancer potential of this novel taxoid. The provided information on the mechanism of action and the experimental workflow will aid in the design and execution of these studies. Further investigations are encouraged to determine the IC50 values of this compound in a broader range of cancer cell lines to fully characterize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. geneticsmr.org [geneticsmr.org]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantifying Apoptosis in Cancer Cells Treated with 10-Oxo Docetaxel using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Oxo Docetaxel (B913) is a taxoid compound and an intermediate of Docetaxel, a potent anti-neoplastic agent used in the treatment of various cancers.[1] Like other taxanes, the presumed primary mechanism of action of 10-Oxo Docetaxel involves the disruption of microtubule dynamics.[2][3] By binding to the β-tubulin subunit, it stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of programmed cell death, or apoptosis.[2][3][4] The induction of apoptosis is a key indicator of the efficacy of anti-cancer agents.
This application note provides a detailed protocol for the quantification of apoptosis in cancer cells treated with this compound using the Annexin V-FITC apoptosis assay. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[5][6]
Principle of the Annexin V Assay
In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically target and identify apoptotic cells.[7] When conjugated with a fluorochrome such as FITC, Annexin V provides a fluorescent signal for detection by flow cytometry.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA. By using both Annexin V-FITC and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize hypothetical quantitative data obtained from an Annexin V apoptosis assay on a human breast cancer cell line (e.g., MCF-7) treated with varying concentrations of this compound for 48 hours.
Table 1: Percentage of Cell Populations after this compound Treatment
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 75.6 ± 3.5 | 12.8 ± 1.9 | 11.6 ± 2.3 |
| This compound (50 nM) | 42.1 ± 4.2 | 28.4 ± 3.1 | 29.5 ± 3.8 |
| This compound (100 nM) | 15.8 ± 2.9 | 35.7 ± 4.5 | 48.5 ± 5.1 |
Table 2: Dose-Dependent Induction of Total Apoptosis by this compound
| Treatment Group | Total Apoptotic Cells (%) (Early + Late Apoptotic) | Fold Increase vs. Control |
| Vehicle Control (0 µM) | 4.8 ± 1.3 | 1.0 |
| This compound (10 nM) | 24.4 ± 4.2 | 5.1 |
| This compound (50 nM) | 57.9 ± 6.9 | 12.1 |
| This compound (100 nM) | 84.2 ± 9.6 | 17.5 |
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Cell Treatment
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control containing the same concentration of DMSO should also be prepared.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Annexin V Staining and Flow Cytometry
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.[5]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. For analysis, use appropriate instrument settings for FITC (typically detected in the FL1 channel) and PI (typically detected in the FL2 or FL3 channel).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols: In Vitro Anti-Metastatic Activity Assay for 10-Oxo Docetaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. The process involves the detachment of cancer cells from the primary tumor, their migration through the extracellular matrix (ECM), and invasion into surrounding tissues to form secondary tumors. Docetaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is known to exert its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] 10-Oxo Docetaxel is a novel taxoid and an intermediate of Docetaxel that has demonstrated notable anti-tumor properties.[3][4][5] Emerging evidence on related compounds suggests that modifications at the C-10 position of the Docetaxel scaffold may enhance anti-metastatic activities.[6][7]
These application notes provide detailed protocols for assessing the in vitro anti-metastatic potential of this compound using two standard and widely accepted methods: the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assay.[8][9] These assays allow for the quantitative evaluation of a compound's ability to inhibit cancer cell migration and invasion, key processes in the metastatic cascade.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on a metastatic cancer cell line (e.g., MDA-MB-231 human breast cancer cells).
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Treatment Group | Concentration (nM) | Wound Closure (%) at 24h | Inhibition of Migration (%) |
| Vehicle Control (0.1% DMSO) | 0 | 95.2 ± 3.5 | 0 |
| This compound | 1 | 78.4 ± 4.1 | 17.6 |
| This compound | 10 | 45.6 ± 3.8 | 52.1 |
| This compound | 100 | 15.3 ± 2.9 | 83.9 |
| Docetaxel (Reference) | 10 | 55.1 ± 4.2 | 42.1 |
Data are presented as mean ± standard deviation (SD).
Table 2: Effect of this compound on Cell Migration and Invasion in Transwell Assay
| Assay Type | Treatment Group | Concentration (nM) | Number of Migrated/Invaded Cells | Inhibition (%) |
| Migration | Vehicle Control (0.1% DMSO) | 0 | 254 ± 18 | 0 |
| This compound | 1 | 198 ± 15 | 22.0 | |
| This compound | 10 | 112 ± 11 | 55.9 | |
| This compound | 100 | 45 ± 7 | 82.3 | |
| Docetaxel (Reference) | 10 | 135 ± 13 | 46.8 | |
| Invasion | Vehicle Control (0.1% DMSO) | 0 | 188 ± 16 | 0 |
| This compound | 1 | 151 ± 12 | 19.7 | |
| This compound | 10 | 79 ± 9 | 57.9 | |
| This compound | 100 | 29 ± 5 | 84.6 | |
| Docetaxel (Reference) | 10 | 95 ± 10 | 49.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Workflow and Signaling Pathway Visualizations
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. kyberlife.com [kyberlife.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
Purifying Synthetic 10-Oxo Docetaxel: A Guide for Researchers
For researchers, scientists, and drug development professionals, the effective purification of synthetic 10-Oxo Docetaxel (B913) is a critical step in obtaining a high-purity active pharmaceutical ingredient (API) for further study and development. This document provides detailed application notes and protocols for the purification of synthetic 10-Oxo Docetaxel, focusing on chromatographic techniques and crystallization.
This compound is a key impurity and degradation product of Docetaxel, a widely used anticancer agent.[1][2] Its isolation and characterization are crucial for quality control and stability studies of Docetaxel formulations. The following protocols are designed to guide the purification of this compound from a synthetic reaction mixture.
Impurity Profile of Synthetic Docetaxel
The purification strategy for this compound must consider the potential impurities arising from the synthetic process. Common impurities in synthetic Docetaxel include starting materials, reagents, by-products, and other docetaxel analogues. During the process development of docetaxel, various polar and non-polar impurities have been identified, including 7-epi-docetaxel, 10-deacetyl baccatin (B15129273) III, and other related taxanes.[3][4] Understanding this impurity profile is essential for developing a selective purification method.
Purification Techniques
A multi-step approach combining preparative chromatography and crystallization is often employed to achieve high purity of taxane (B156437) analogues.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for isolating specific compounds from a complex mixture.[5][6] The development of a preparative method typically starts with an analytical scale separation which is then scaled up.[7][8]
Analytical Method Development:
Before scaling up to preparative HPLC, an efficient analytical HPLC method for the separation of this compound from other impurities should be developed and optimized.
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water |
| Gradient | Optimized for resolution of this compound from other impurities |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
| Table 1: Typical Analytical HPLC Parameters for Taxane Analysis.[7][9] |
Scale-Up to Preparative HPLC:
Once a robust analytical method is established, it can be scaled up to a preparative scale. The goal is to maximize throughput while maintaining purity and yield.[5][10]
| Parameter | Specification |
| Column | C18, 20 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (same as analytical) |
| Flow Rate | 10 - 20 mL/min (scaled from analytical) |
| Injection Volume | 0.5 - 5 mL (depending on sample concentration and loading study) |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
| Table 2: Example Preparative HPLC Parameters for Taxane Purification.[7] |
Experimental Protocol for Preparative HPLC:
-
Sample Preparation: Dissolve the crude synthetic this compound mixture in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a high concentration. Filter the solution through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a gradient of acetonitrile in water, optimized from the analytical method.
-
Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the this compound peak should be collected.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for HPLC Purification:
Crystallization
Crystallization is a crucial final step to further purify the compound and to obtain a stable solid form.
Experimental Protocol for Crystallization:
-
Solvent Selection: Dissolve the purified this compound from the preparative HPLC step in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, or methanol) at a slightly elevated temperature.
-
Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., hexane, heptane, or water) in which this compound has low solubility, until the solution becomes slightly turbid.
-
Inducing Crystallization: Allow the solution to cool down slowly to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of this compound can facilitate this process.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Logical Flow for Crystallization:
References
- 1. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 7. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 8. waters.com [waters.com]
- 9. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Quantification of 10-Oxo Docetaxel in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers. Its efficacy and toxicity are closely related to its pharmacokinetic profile, which is influenced by its metabolism. 10-Oxo Docetaxel, also known as 6-Oxo Docetaxel or Docetaxel Impurity B, is a key derivative of Docetaxel. While primarily considered a degradation product and impurity in pharmaceutical formulations, its presence and quantification in biological matrices are of significant interest for comprehensive pharmacokinetic and metabolic studies.[1] This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity. This technique allows for the accurate measurement of low concentrations of the analyte in complex biological samples.
Proposed LC-MS/MS Method Parameters
The following parameters are proposed based on established methods for Docetaxel and its other metabolites, and should be optimized for the specific instrumentation used.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 806.3 (for [M+H]⁺) or m/z 828.3 (for [M+Na]⁺) - To be determined experimentally |
| Product Ion (Q3) | To be determined by infusion of a this compound standard |
| Collision Energy | To be optimized for the specific instrument and transition |
| Internal Standard (IS) | Paclitaxel or a deuterated analog of Docetaxel |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is recommended for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) stock solution (e.g., Paclitaxel in methanol)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Protocol:
-
Spike: To 500 µL of human plasma, add the appropriate amount of IS solution. For calibration standards and quality control (QC) samples, add the corresponding concentration of this compound standard solution.
-
Condition SPE Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation
The proposed analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from a biological matrix.
Caption: Workflow for the quantification of this compound in plasma.
Docetaxel Signaling Pathway
Docetaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of Docetaxel's mechanism of action.
Discussion
The accurate quantification of this compound in biological matrices is essential for a complete understanding of Docetaxel's disposition in the body. The provided protocols, based on established methodologies for similar taxanes, offer a robust starting point for researchers. It is critical to perform a full method validation to ensure the reliability of the data generated. Further research into the metabolic pathways and potential pharmacological activity of this compound will provide valuable insights for drug development and personalized medicine.
References
Troubleshooting & Optimization
Technical Support Center: 10-Oxo Docetaxel Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 10-Oxo Docetaxel (B913).
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and why is it relevant?
A1: this compound is a close structural analog and a known impurity of the anticancer drug Docetaxel.[1][2] It is characterized by a ketone group at the C10 position of the baccatin (B15129273) III core structure, in contrast to the hydroxyl group present in Docetaxel. Its study is crucial for understanding the degradation pathways of Docetaxel and for the development of stable formulations. It also serves as a reference standard in impurity profiling of Docetaxel.[1]
Q2: What is the general synthetic strategy for this compound?
A2: Since this compound is not typically synthesized as a primary target, a direct, optimized synthetic route is not widely published. However, a plausible semi-synthetic approach can be adapted from the synthesis of Docetaxel itself, starting from 10-deacetylbaccatin III (10-DAB).[3] The strategy would involve:
-
Selective protection of the C7 hydroxyl group of 10-DAB.
-
Esterification of the C13 hydroxyl group with a protected side chain.
-
Oxidation of the C10 hydroxyl group to a ketone.
-
Removal of the protecting groups.
Q3: What are the most common impurities encountered during the synthesis of this compound?
A3: Common impurities are likely to be structurally similar to those found in Docetaxel synthesis. These can include the starting material (Docetaxel or a protected precursor), under-oxidized material (Docetaxel itself), and other taxane (B156437) analogs. Side-products from the esterification and protection/deprotection steps are also possible.[4] Specifically, one might expect to see 7-epi-10-oxo-docetaxel (B193546) as an impurity.[5]
Q4: Which analytical techniques are most suitable for monitoring the synthesis and purification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress and assessing the purity of this compound.[6] Specifically, reverse-phase HPLC with a C18 column and UV detection is widely used for the analysis of Docetaxel and its impurities.[7] Mass spectrometry (MS) is also invaluable for confirming the identity of the product and any impurities.
Troubleshooting Guides
Synthesis Troubleshooting
Problem 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete oxidation of the C10 hydroxyl group. | Increase the reaction time or the amount of oxidizing agent. However, be cautious of over-oxidation. Monitor the reaction closely by HPLC. |
| Side reactions due to non-selective oxidation. | Ensure that other sensitive hydroxyl groups (like C7-OH) are properly protected before the oxidation step. The choice of a selective oxidizing agent is also critical. |
| Poor esterification efficiency at the C13 position. | Ensure anhydrous conditions and use an appropriate coupling agent. The stoichiometry of the reactants may also need optimization. |
| Degradation of the product during workup or purification. | This compound, being a ketone, might be sensitive to certain pH conditions. Maintain a neutral pH during workup and purification. |
Problem 2: Presence of significant amounts of starting material (Docetaxel precursor) in the final product.
| Possible Cause | Suggested Solution |
| Insufficient amount of oxidizing agent or short reaction time. | Increase the equivalents of the oxidizing agent and/or prolong the reaction time. Use HPLC to monitor the disappearance of the starting material. |
| Deactivation of the oxidizing agent. | Ensure the quality and freshness of the oxidizing agent. Some oxidizing agents are sensitive to moisture and air. |
Problem 3: Formation of multiple unidentified side products.
| Possible Cause | Suggested Solution |
| Over-oxidation or non-selective reactions. | Use a milder and more selective oxidizing agent. Lowering the reaction temperature might also improve selectivity. Ensure that protecting groups are stable under the reaction conditions. |
| Epimerization at chiral centers. | Certain basic or acidic conditions can cause epimerization. Carefully control the pH throughout the synthesis and purification process. |
| Reaction with residual solvents or impurities. | Use high-purity, anhydrous solvents and reagents. |
Purification Troubleshooting
Problem 1: Difficulty in separating this compound from starting material or other impurities by column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of the compounds. | Optimize the mobile phase composition. A gradient elution might be necessary to achieve better separation. Consider using a different stationary phase (e.g., a different type of C18 column or a cyano-bonded phase). |
| Column overloading. | Reduce the amount of crude product loaded onto the column. For larger scale purification, a preparative HPLC system is recommended over flash chromatography.[8] |
Problem 2: Low recovery of this compound after purification.
| Possible Cause | Suggested Solution |
| Adsorption of the product onto the silica (B1680970) gel. | If using normal-phase chromatography, the polar nature of this compound might lead to strong adsorption. Reverse-phase chromatography is generally preferred for taxanes. |
| Product degradation during purification. | Avoid prolonged exposure to acidic or basic conditions in the mobile phase. Work at lower temperatures if the product is thermally labile. |
| Co-elution with other compounds. | Re-optimize the chromatographic method. It may be necessary to perform a multi-step purification, for example, initial flash chromatography followed by preparative HPLC. |
Experimental Protocols
Proposed Synthesis of this compound from 10-Deacetylbaccatin III (10-DAB)
This is a proposed protocol based on general methods for taxane synthesis and should be optimized for specific laboratory conditions.
Step 1: Selective Protection of the C7-Hydroxyl Group of 10-DAB
-
Dissolve 10-DAB in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a protecting group reagent that selectively reacts with the C7-OH. A common choice is a silylating agent like triethylsilyl chloride (TESCl).
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the 7-O-TES-10-deacetylbaccatin III by column chromatography.
Step 2: Esterification of the C13-Hydroxyl Group
-
Dissolve the protected 10-DAB from Step 1 in an anhydrous aprotic solvent (e.g., toluene (B28343) or THF).
-
Add a protected docetaxel side chain, such as (3R,4S)-N-(tert-butoxycarbonyl)-4-phenyl-3-((triethylsilyl)oxy)-2-azetidinone.
-
Add a coupling agent (e.g., DCC with DMAP, or use a pre-activated side chain).
-
Stir the reaction at room temperature or slightly elevated temperature until completion, monitoring by HPLC.
-
Filter the reaction mixture and concentrate the solvent.
-
Purify the resulting protected docetaxel analog by column chromatography.
Step 3: Oxidation of the C10-Hydroxyl Group
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a selective oxidizing agent. Options include Dess-Martin periodinane (DMP) or an oxidation system like SO3-pyridine.
-
Stir the reaction at room temperature, carefully monitoring by HPLC to avoid over-oxidation.
-
Once the starting material is consumed, quench the reaction appropriately (e.g., with a sodium thiosulfate (B1220275) solution for DMP).
-
Perform an aqueous workup and purify the crude product by column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound from Step 3 in a solvent suitable for the removal of the protecting groups (e.g., THF for silyl (B83357) groups).
-
Add a deprotecting agent, such as hydrofluoric acid-pyridine complex (HF-Py) for silyl groups.
-
Stir the reaction at 0 °C to room temperature and monitor by HPLC.
-
Upon completion, carefully quench the reaction and perform a workup.
-
Purify the final product, this compound, by preparative HPLC.
Analytical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be from 40% to 70% acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: General purification workflow for this compound.
Caption: A simplified troubleshooting decision tree.
References
- 1. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 2. Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 4. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 5. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Reactions: Esterification Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of 10-Oxo Docetaxel in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 10-Oxo Docetaxel in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a primary degradation product of Docetaxel, an active pharmaceutical ingredient (API) used in chemotherapy. It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] This degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities.[1]
Q2: What are the main factors that cause the degradation of Docetaxel into this compound?
A2: The degradation of Docetaxel is primarily influenced by oxidative stress, pH, temperature, and light exposure.[1][2] Oxidizing agents, such as hydrogen peroxide, can directly lead to the formation of this compound.[1] Basic conditions can also promote a complex mixture of degradants, including oxidized forms.[3]
Q3: How can I prevent the formation of this compound in my solution?
A3: To prevent the formation of this compound, it is crucial to control the storage and handling conditions of your Docetaxel solution. This includes:
-
Controlling pH: Maintaining a slightly acidic pH can improve stability.[4]
-
Managing Temperature: Storing solutions at lower, refrigerated temperatures can slow down the degradation kinetics.
-
Protecting from Light: Storing solutions in light-protected containers can prevent photodegradation.
-
Using Antioxidants: The addition of antioxidants to the formulation can inhibit oxidative degradation.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.
Q4: What are the common degradation products of Docetaxel besides this compound?
A4: Besides this compound, other common degradation products include 7-Epi-docetaxel (formed under acidic and basic conditions), 10-deacetyl baccatin (B15129273) III (formed via hydrolysis), and 7-Epi-10-oxo-docetaxel (a product of both epimerization and oxidation).[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid formation of this compound | Presence of oxidizing agents or exposure to oxidative stress. | - Use high-purity solvents and excipients to avoid peroxide contaminants.- Consider adding an antioxidant to the formulation.- Prepare and store the solution under an inert atmosphere. |
| Significant degradation under basic conditions | Base-catalyzed hydrolysis and oxidation. | - Adjust the pH of the solution to a slightly acidic range (e.g., pH 5.3) for improved stability.[4] |
| Degradation upon exposure to light | Photodegradation. | - Store the solution in amber vials or other light-protecting containers.- Minimize exposure to ambient and UV light during experiments. |
| Formation of multiple degradation peaks in HPLC | A combination of degradation pathways (hydrolysis, oxidation, epimerization). | - Review all storage and handling procedures.- Perform a forced degradation study to identify the specific conditions causing the formation of each impurity. |
Quantitative Data on Docetaxel Degradation
The following tables summarize quantitative data from forced degradation studies of Docetaxel, highlighting the conditions that can lead to the formation of this compound and other impurities.
Table 1: Forced Degradation of Docetaxel under Various Stress Conditions [2]
| Stress Condition | Major Degradation Products Identified | Observations |
| Acidic Hydrolysis (2N HCl, 24 hours) | 7-Epi-docetaxel | 7-Epi-docetaxel is the primary degradation product under acidic conditions. |
| Basic Hydrolysis (2N NaOH, 1 hour) | 7-Epi-docetaxel, 10-Deacetyl baccatin III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxel | This condition typically results in the most significant degradation, yielding a complex mixture of impurities. |
| Oxidative Degradation (3% H₂O₂, 12 hours) | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | Oxidation primarily affects the C-10 position of the Docetaxel molecule. |
| Thermal Degradation (100°C, 48 hours) | 7-Epi-docetaxel and other minor impurities | The extent of degradation is dependent on temperature and duration. |
| Photolytic Degradation | Minimal degradation | Docetaxel has been reported to be relatively stable under photolytic stress. |
Table 2: Mass Balance Data from a Forced Degradation Study of a Docetaxel Formulation [2]
| Stress Condition | % Assay of Docetaxel | % Total Degradation | Mass Balance (%) |
| Unstressed | 99.8 | 0.69 | 99.5 |
| Acid Stressed | 90.2 | 9.06 | 97.8 |
| Base Stressed | 85.1 | 13.44 | 98.5 |
| Oxidative Stressed | 43.1 | 56.21 | 96.4 |
| Thermal Stressed | 98.6 | 1.19 | 99.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Docetaxel
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of Docetaxel under various stress conditions.[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Docetaxel in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Acidic Hydrolysis:
-
Mix equal volumes of the Docetaxel stock solution and 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the Docetaxel stock solution and 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for 2 hours.
-
Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the Docetaxel stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the Docetaxel stock solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method for Docetaxel and Its Degradation Products
This protocol provides a validated HPLC method for the separation and quantification of Docetaxel from its degradation products.[1][5]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a 20 mM phosphate (B84403) buffer (pH 3.5) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Key degradation pathways of Docetaxel in solution.
Caption: A logical workflow for troubleshooting Docetaxel degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
Addressing co-elution problems in 10-Oxo Docetaxel analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution problems during the analysis of 10-Oxo Docetaxel (B913), a critical impurity of the chemotherapeutic agent Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and why is its separation from Docetaxel important?
A1: this compound is a major degradation product of Docetaxel, often formed under oxidative stress conditions.[1][2] It is also considered a novel taxoid with anti-tumor properties and can be an intermediate in the synthesis of Docetaxel.[3][4] Accurate separation and quantification of this compound are critical for ensuring the purity, stability, and safety of Docetaxel drug products, as regulatory bodies mandate strict control over impurities.
Q2: What are the most common analytical techniques used for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common methods for the analysis of Docetaxel and its impurities.[5][6][7][8][9] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is also used for its high sensitivity and selectivity, especially in complex matrices.[10]
Q3: What could be the potential co-eluting impurities with this compound?
A3: Potential co-eluting species with this compound include other structurally similar Docetaxel impurities such as 7-Epi-Docetaxel, and other degradation products.[1][11][12] The specific co-eluting impurity will depend on the sample matrix and the chromatographic conditions used.
Q4: How can I confirm if I have a co-elution problem?
A4: Co-elution can be suspected if you observe poor peak shapes, such as peak fronting, tailing, or the appearance of shoulders on the main peak.[13] To confirm co-elution, you can use a Diode Array Detector (DAD) to check for peak purity across the peak.[13] If the UV spectra are not consistent across the peak, it indicates the presence of more than one compound. Mass spectrometry (MS) is another powerful tool to detect co-elution by analyzing the mass spectra across the chromatographic peak.[13]
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues in the HPLC/UPLC analysis of this compound.
Problem: Poor separation between this compound and a closely eluting impurity.
Initial Assessment:
-
Visually inspect the chromatogram: Look for broad, asymmetric peaks, shoulders, or any distortion in the peak shape of this compound.
-
Check peak purity: If using a DAD detector, perform a peak purity analysis.
-
Utilize MS detector: If available, check the mass spectrum across the eluting peak to identify different m/z values that would indicate multiple components.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting co-elution problems.
Step-by-Step Troubleshooting:
-
Mobile Phase Optimization (Primary Approach):
-
Modify the organic solvent ratio: If using a gradient, try altering the gradient slope to increase the separation between the peaks. For isocratic methods, systematically adjust the percentage of the organic solvent.
-
Change the organic solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. Different solvents can alter the selectivity of the separation.
-
Adjust the mobile phase pH: The ionization state of Docetaxel and its impurities can be pH-dependent. Adjusting the pH of the mobile phase can significantly impact retention times and selectivity.[14][15][16] It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
-
Column Parameter Optimization (Secondary Approach):
-
Decrease the flow rate: A lower flow rate can increase the efficiency of the separation and improve resolution, though it will increase the run time.[17]
-
Change the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves resolution.
-
-
Stationary Phase Optimization (If other methods fail):
-
Switch to a different stationary phase: If modifying the mobile phase and column parameters does not resolve the co-elution, consider using a column with a different stationary phase. While C18 is common, other phases like Phenyl or Cyano can offer different selectivities for taxanes.[18] Mixed-mode chromatography, which utilizes multiple interaction mechanisms, can also be a powerful tool for separating closely related compounds.[19]
-
Data Presentation
The following tables provide an example of how to present quantitative data before and after troubleshooting a co-elution problem.
Table 1: Initial Chromatographic Data with Co-elution
| Analyte | Retention Time (min) | Peak Asymmetry | Resolution (USP) |
| This compound | 8.52 | 1.8 (Tailing) | N/A (Co-elutes with Impurity X) |
| Impurity X | 8.52 | - | - |
| Docetaxel | 9.87 | 1.1 | 5.2 |
Table 2: Optimized Chromatographic Data after Troubleshooting
| Analyte | Retention Time (min) | Peak Asymmetry | Resolution (USP) |
| This compound | 8.75 | 1.2 | 2.1 |
| Impurity X | 9.15 | 1.1 | - |
| Docetaxel | 10.54 | 1.1 | 6.8 |
Experimental Protocols
Representative HPLC Method for Docetaxel and this compound Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
| Parameter | Condition |
| Instrument | HPLC System with UV Detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient might start at 30% B, increase to 70% B over 15 minutes, hold for 2 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Acetonitrile:Water (50:50 v/v) |
Forced Degradation Study Protocol to Generate this compound
This protocol can be used to generate this compound for analytical method development and validation.
-
Preparation of Docetaxel Stock Solution: Prepare a 1 mg/mL solution of Docetaxel in methanol.
-
Oxidative Degradation: Mix the Docetaxel stock solution with an equal volume of 3% hydrogen peroxide.[1]
-
Incubation: Keep the solution at room temperature and protect it from light for 24 hours.[1]
-
Analysis: Analyze the stressed sample by HPLC to confirm the formation of this compound and other degradation products.
Visualizations
Docetaxel Mechanism of Action
Caption: Docetaxel's mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. US8476310B2 - Docetaxel formulations with lipoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scispace.com [scispace.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jddtonline.info [jddtonline.info]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. veeprho.com [veeprho.com]
- 19. helixchrom.com [helixchrom.com]
Technical Support Center: Improving the Stability of 10-Oxo Docetaxel for Cell Culture Experiments
Welcome to the technical support center for 10-Oxo Docetaxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in cell culture experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Docetaxel?
This compound is a primary oxidation product of Docetaxel, a widely used chemotherapeutic agent. It is also considered a novel taxoid with anti-tumor properties.[1][2][3] Due to its structural similarity to Docetaxel, it is believed to share the fundamental mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4]
Q2: What are the primary factors influencing the stability of this compound in cell culture?
While specific stability data for this compound in cell culture media is limited, based on the known behavior of Docetaxel and other taxanes, the following factors are critical:
-
pH: Taxanes can undergo degradation in neutral to alkaline conditions. Cellular metabolism can alter the pH of the culture medium over time, potentially impacting the stability of the compound.[5]
-
Temperature: Higher temperatures, such as the standard 37°C used for cell culture, can accelerate the degradation of taxanes.[1]
-
Oxidation: As this compound is an oxidation product, further oxidative degradation in the culture medium is possible. The presence of reactive oxygen species (ROS) generated by cellular metabolism could contribute to this.
-
Enzymatic Degradation: Cell-derived enzymes present in the culture medium or serum supplements could potentially metabolize this compound.
Q3: How should I prepare and store this compound stock solutions?
To ensure the initial integrity of your compound, proper storage and handling are essential:
-
Storage of Solid Compound: Store solid this compound at -20°C.[6]
-
Stock Solution Preparation: Dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Potency (IC50 Values)
Inconsistent IC50 values are a common challenge in cell-based assays and can often be attributed to compound instability.[7][8]
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in working solutions. | - Prepare fresh dilutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted aqueous solutions. - Minimize incubation time: If significant degradation is suspected, consider reducing the drug exposure time in your experimental protocol, if experimentally feasible. |
| Inaccurate Drug Concentration. | - Verify stock solution concentration: Periodically check the concentration of your stock solution, especially if it has been stored for an extended period. - Ensure accurate dilutions: Double-check all calculations for serial dilutions. |
| Cell-Related Factors. | - Maintain consistent cell density: Seed a consistent number of healthy, log-phase cells for each experiment. - Use low passage numbers: Use cells with a consistent and low passage number to avoid genetic drift that could alter drug sensitivity.[7] |
Issue 2: High Variability Between Replicate Wells
High variability can mask the true effect of the compound and lead to unreliable data.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding. | - Ensure a single-cell suspension: Gently triturate the cell suspension before and during plating to prevent clumping. |
| Pipetting Errors. | - Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. - Proper pipetting technique: Use appropriate pipetting techniques to ensure consistent volumes are dispensed in each well. |
| Edge Effects. | - Avoid outer wells: The outer wells of a microplate are more prone to evaporation. Consider filling these wells with sterile media or PBS and using the inner wells for your experimental samples.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound: ~805.86 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Cell-Based Assay to Assess Microtubule Stabilization
This protocol provides a general framework for an immunofluorescence-based assay to visualize the effect of this compound on microtubule dynamics.[9]
Materials:
-
Cells seeded on sterile glass coverslips in a multi-well plate
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
If not using methanol (B129727) fixation, permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule morphology using a fluorescence microscope.
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Actions
| Factor | Potential Impact on Stability | Recommended Action |
| pH | Degradation in neutral to alkaline conditions. | Monitor the pH of the cell culture medium during long-term experiments. |
| Temperature | Increased degradation at 37°C. | Minimize the duration of experiments at 37°C where possible. Prepare fresh solutions. |
| Light | Potential for photodegradation (common for complex organic molecules). | Protect stock and working solutions from light. |
| Repeated Freeze-Thaw Cycles | Can lead to degradation of the compound in solution. | Aliquot stock solutions into single-use volumes. |
Visualizations
Caption: Experimental workflow for using this compound, highlighting potential points of instability.
Caption: A troubleshooting decision tree for addressing inconsistent results in this compound experiments.
Caption: The proposed signaling pathway for this compound's mechanism of action.
References
- 1. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Best practices for handling and storing 10-Oxo Docetaxel
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 10-Oxo Docetaxel (B913), along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel?
This compound is a taxoid and a known impurity and degradation product of the anti-cancer drug Docetaxel.[1][2] It is recognized for its own anti-tumor properties and is a subject of research in oncology.[2][3]
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action of this compound is believed to be similar to that of Docetaxel, which involves the disruption of the microtubule network in cells.[4] By binding to β-tubulin, it stabilizes microtubules and prevents their depolymerization.[4] This action disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[3] Some suppliers also indicate stability for up to two years at 4°C.[3]
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound powder in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For instance, a 1 mg/ml stock solution can be prepared by dissolving 1 mg of the powder in 1 ml of DMSO.[7]
Q5: How stable are this compound solutions?
Stock solutions of Docetaxel in DMSO can be stored at -20°C for up to three months.[7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7] The stability of diluted working solutions in cell culture media at 37°C is less characterized, and it is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Ensure the stock solution has been stored correctly at -20°C. |
| Solvent Effects | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including vehicle controls.- High concentrations of DMSO can be toxic to cells; typically, the final concentration should be kept below 0.5%. |
| Cell Line Sensitivity | - Different cell lines can exhibit varying sensitivity to taxanes. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Precipitation of the Compound | - Visually inspect the prepared solutions for any signs of precipitation. If precipitation is observed, refer to the "Precipitation in Solution" troubleshooting guide below. |
Issue 2: Precipitation of this compound in solution.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | - this compound, like Docetaxel, has low aqueous solubility. When diluting the DMSO stock solution into aqueous cell culture media, add the stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion.- Consider using a pre-warmed (37°C) cell culture medium for dilution. |
| High Concentration | - Avoid preparing working solutions at concentrations that exceed the solubility limit of the compound in the final medium. If a high concentration is required, consider using a formulation with solubilizing agents, though this may impact cellular responses. |
| Storage of Diluted Solutions | - It is best practice to use freshly prepared dilutions of this compound for experiments. Avoid storing diluted solutions in aqueous buffers or media for extended periods, especially at room temperature or 4°C, as this can increase the risk of precipitation. |
Data and Protocols
Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Citation |
| Powder | -20°C | ≥ 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent (DMSO) | -80°C | 6 months | [3] |
| In Solvent (DMSO) | -20°C | 1 month | [3] |
Solubility of this compound
| Solvent | Solubility | Citation |
| DMSO | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Chloroform | Slightly Soluble | N/A |
| Methanol | Slightly Soluble | N/A |
| Water | Insoluble | N/A |
Note: Specific solubility values for Chloroform and Methanol were not found in the search results.
Experimental Protocols & Visualizations
Protocol 1: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol is adapted from studies on the closely related compound 10-oxo-7-epidocetaxel and can serve as a starting point for assessing the anti-proliferative effects of this compound.
1. Cell Seeding:
-
Seed cancer cells (e.g., B16F10, A549, or HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway of Docetaxel-Induced Apoptosis
This diagram illustrates the key signaling events initiated by Docetaxel, which are presumed to be similar for this compound, leading to cell cycle arrest and apoptosis.
References
- 1. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Taxane Impurity Resolution in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the resolution of taxane (B156437) impurities during chromatographic analysis. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to adjust for improving the resolution between a taxane active pharmaceutical ingredient (API) and its impurities?
A1: The most critical parameters for optimizing resolution are the mobile phase composition (including organic modifier, pH, and additives), the stationary phase chemistry, and the column temperature. Fine-tuning the gradient slope in reversed-phase HPLC is also crucial for separating closely eluting impurities.[1][2][3]
Q2: How do I select an appropriate column for taxane impurity analysis?
A2: C18 columns are the most common and effective choice for separating taxane compounds and their impurities.[4][5][6] For higher efficiency and better resolution, Ultra Performance Liquid Chromatography (UPLC) columns with smaller particle sizes (e.g., 1.7 µm) are highly recommended.[4][6][7] Pentafluorophenyl (PFP) columns can also offer alternative selectivity for complex separations.[8]
Q3: What mobile phases are typically used for the separation of taxane impurities?
A3: A gradient of acetonitrile (B52724) and water is the most frequently used mobile phase for taxane analysis.[5][6][8] Methanol can also be used as the organic modifier.[9] The addition of buffers or modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can help to improve peak shape and selectivity.
Q4: What detection wavelength is optimal for analyzing taxane impurities?
A4: The optimal UV detection wavelength for most taxanes and their impurities is around 227 nm to 232 nm.[4][5] A photodiode array (PDA) detector is beneficial for confirming peak purity and identifying impurities.[4]
Q5: How can I confirm the identity of unknown peaks in my chromatogram?
A5: Identifying unknown peaks requires a combination of techniques. Initially, comparing the relative retention times (RRTs) with known impurity standards is a common practice.[10] For definitive identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for obtaining molecular weight and fragmentation data.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information after isolation of the impurity.[11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of taxane impurities.
Problem 1: Poor Resolution Between the Main Peak and an Impurity
-
Symptom: Overlapping peaks or failure to meet the required resolution criteria (typically Rs ≥ 1.5).
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | Decrease the organic solvent concentration (weaker mobile phase) to increase retention and improve separation.[2][3] |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to alter the ionization of the analytes, which can significantly impact selectivity.[1][2] |
| Gradient is Too Steep | Employ a shallower gradient. A slower increase in the organic solvent percentage over time can enhance the separation of closely eluting peaks.[2] |
| Suboptimal Column Temperature | Optimize the column temperature. Increasing the temperature can improve efficiency and alter selectivity, but excessive heat can degrade samples.[2][13][14] A typical starting point is 30-40°C.[5][13] |
| Inefficient Column | Replace the column. Column performance degrades over time. Using a new column or a column with a different stationary phase (e.g., PFP instead of C18) can provide the necessary selectivity.[1][8] |
Problem 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or use a base-deactivated column. Adjusting the mobile phase pH can also minimize these interactions.[1] |
| Column Overload | Reduce the injection volume or the sample concentration.[1][14] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[1] |
| Extracolumn Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem 3: Unstable Baseline
-
Symptom: Drifting or noisy baseline, which can interfere with the integration of small impurity peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[1][15] Purge the pump to remove any trapped air bubbles.[15][16] |
| Contaminated Mobile Phase or System | Use high-purity solvents (HPLC or UPLC grade).[1][16] Flush the system with a strong solvent to remove contaminants. Water is a common source of contamination in reversed-phase chromatography.[16] |
| Leaks in the System | Inspect all fittings and connections for leaks. Even a small leak can cause pressure fluctuations and baseline instability.[16][17] |
| Detector Lamp Failing | If using a UV detector, the lamp may be nearing the end of its life. Replace the lamp if necessary.[15][18] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor resolution.
Experimental Protocols
Protocol 1: UPLC Method for the Determination of Docetaxel (B913) and its Related Substances
This protocol is based on a validated stability-indicating UPLC method.[4][7]
-
Chromatographic System: Ultra Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[4][7]
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile (500:300:200, v/v/v).[4][7]
-
Mobile Phase B: A mixture of acetonitrile and water (800:200, v/v).[4][7]
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility).
-
Injection Volume: 1-5 µL (optimized based on concentration).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 2.0 | 100 | 0 |
| 15.0 | 50 | 50 |
| 20.0 | 20 | 80 |
| 22.0 | 100 | 0 |
| 25.0 | 100 | 0 |
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: HPLC Method for the Determination of Paclitaxel (B517696) and its Related Substances
This protocol is adapted from a method for analyzing paclitaxel in an intravenous emulsion.[5]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm).[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min.[5]
-
Detection Wavelength: 227 nm.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 25.0 | 40 | 60 |
| 40.0 | 20 | 80 |
| 41.0 | 60 | 40 |
| 50.0 | 60 | 40 |
-
Sample Preparation: Sample preparation may be complex depending on the matrix. For a drug substance, dissolve in acetonitrile or a mixture of acetonitrile and water to a suitable concentration (e.g., 0.8 mg/mL).
Method Optimization Logic
Caption: A systematic approach to method development for taxane impurities.
Data Summary Tables
Table 1: Comparative Chromatographic Conditions for Taxane Analysis
| Parameter | Docetaxel Method (UPLC)[4][7] | Paclitaxel Method (HPLC)[5] |
| Column | ACQUITY UPLC BEH C18 (100x2.1mm, 1.7µm) | Agilent Eclipse XDB-C18 (150x4.6mm, 3.5µm) |
| Mobile Phase | A: H₂O/MeOH/ACN (50:30:20) B: ACN/H₂O (80:20) | A: Water B: Acetonitrile |
| Flow Rate | 0.4 mL/min | 1.2 mL/min |
| Detector | PDA at 232 nm | UV at 227 nm |
| Column Temp. | Ambient | 40°C |
| Elution Mode | Gradient | Gradient |
Table 2: System Suitability Test (SST) Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 (or ≥ 2.0 for critical pairs)[7] | Ensures baseline separation between adjacent peaks. |
| Tailing Factor (Tf) | ≤ 1.5[7] | Measures peak symmetry; high tailing can indicate secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for 5-6 replicate injections | Demonstrates system precision and reproducibility. |
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. FAQs: Organic Impurities [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. lcms.cz [lcms.cz]
- 18. youtube.com [youtube.com]
Mitigating matrix effects in LC-MS/MS analysis of 10-Oxo Docetaxel
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 10-Oxo Docetaxel (B913).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 10-Oxo Docetaxel?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] In biological matrices like plasma, phospholipids (B1166683) are a major cause of these effects.[2][3]
Q2: What is the most common cause of matrix effects in plasma samples?
A2: The most common cause of matrix effects in plasma samples are phospholipids, which are major components of cell membranes.[3][4] During sample preparation, these phospholipids can be co-extracted with the analyte and often co-elute during chromatographic separation, leading to ion suppression in the mass spectrometer.[3][4]
Q3: How can I assess the presence of matrix effects in my assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively. A qualitative assessment can be done using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] For a quantitative assessment, the post-extraction spike method is commonly used. This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response in a neat solution at the same concentration.[1][5]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A stable isotope-labeled internal standard is the most effective tool for compensating for matrix effects.[2] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Contamination | Flush the column with a strong solvent or replace it if flushing does not resolve the issue.[6] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[7] |
| Secondary Interactions | Use a modern, high-purity, end-capped column to minimize interactions with residual silanols on the stationary phase.[7] |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Suggested Solution |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more selective method like SPE or LLE.[2][4] |
| Suboptimal MS/MS Parameters | Optimize the MS/MS parameters for this compound, including precursor and product ions, collision energy, and other source-dependent settings. |
| Inefficient Extraction | Evaluate and optimize the extraction recovery of your sample preparation method. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Employ a stable isotope-labeled internal standard to compensate for variability in ion suppression between samples.[2] |
| Sample Preparation Inconsistency | Automate the sample preparation process if possible, or ensure consistent timing and technique for manual procedures. |
| Carryover | Implement a rigorous wash step in your autosampler program and inject a blank sample after high-concentration samples to check for carryover. |
Comparison of Sample Preparation Methods for Mitigating Matrix Effects
The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of common techniques with their typical performance for taxane (B156437) analysis in plasma.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Reduction | Notes |
| Protein Precipitation (PPT) | High (>90%) | Low | Fast and simple, but often results in significant matrix effects due to residual phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-95%) | Good | Provides cleaner extracts than PPT, but recovery can be lower for more polar analytes.[4][8] |
| Solid-Phase Extraction (SPE) | High (>85%) | Excellent | Offers the cleanest extracts and is highly effective at removing phospholipids, especially mixed-mode or phospholipid removal specific cartridges.[4][9] |
Note: The values presented are representative for taxanes and may vary depending on the specific analyte and optimization of the method.
Diagrams
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
Detailed Experimental Protocol
This protocol is adapted from validated methods for Docetaxel and its metabolites and is suitable for the quantification of this compound in human plasma.[8][10]
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.
-
Spike with Internal Standard: To 100 µL of plasma, add the internal standard (e.g., Paclitaxel or a stable isotope-labeled this compound).[8][10]
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[8]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[8]
-
MS/MS Transitions: Optimized precursor and product ions for this compound and the internal standard. For Docetaxel (as a reference), a common transition is m/z 830.3 → 548.8.[10] The specific transition for this compound should be determined by direct infusion.
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and matrix effects.[11][12]
References
- 1. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for increasing the yield of 10-Oxo Docetaxel synthesis
Welcome to the technical support center for the synthesis of 10-Oxo Docetaxel (B913). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and why is it synthesized?
A1: this compound is a derivative of Docetaxel, a potent anti-cancer agent. It is characterized by the oxidation of the hydroxyl group at the C10 position to a ketone. This compound is often studied as a novel taxoid with potential anti-tumor properties and also serves as a key intermediate in the synthesis of other Docetaxel analogs.[1][2][3] Understanding its synthesis is also crucial for controlling its formation as an impurity during Docetaxel production and storage.
Q2: What is the general strategy for synthesizing this compound?
A2: The primary strategy for synthesizing this compound is the selective oxidation of the secondary alcohol at the C10 position of the Docetaxel core structure. This requires the use of an oxidizing agent that is mild enough to avoid over-oxidation or degradation of the complex Docetaxel molecule.
Q3: What are the common starting materials for the synthesis?
A3: The most common starting material is Docetaxel itself. Docetaxel is a semi-synthetic product derived from 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the European yew tree.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Low or No Product Yield
Problem: The reaction does not proceed to completion, resulting in a low yield of this compound.
| Potential Cause | Troubleshooting Strategy |
| Inactive Oxidizing Agent | Use a freshly opened or properly stored container of the oxidizing agent. Some reagents, like Dess-Martin periodinane, can decompose upon exposure to moisture.[5] |
| Insufficient Equivalents of Oxidant | Increase the molar equivalents of the oxidizing agent incrementally. Start with a 1.5 to 2-fold excess and monitor the reaction progress by TLC or HPLC. |
| Low Reaction Temperature | While some oxidations are performed at low temperatures to improve selectivity, the reaction rate may be too slow. Gradually increase the reaction temperature, for example from 0°C to room temperature, while carefully monitoring for side product formation. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the chosen oxidizing agent. For many oxidations, dichloromethane (B109758) (DCM) or chloroform (B151607) are suitable choices. |
Formation of Multiple Byproducts
Problem: The reaction mixture shows multiple spots on TLC or peaks on HPLC in addition to the starting material and the desired product.
| Potential Cause | Troubleshooting Strategy |
| Over-oxidation | Use a milder oxidizing agent. For instance, if a strong oxidant like chromium trioxide is causing degradation, consider switching to Dess-Martin periodinane or manganese dioxide.[6][7] Reduce the reaction time and monitor the reaction closely. |
| Side Reactions at Other Functional Groups | The complex structure of Docetaxel contains multiple reactive sites. Consider using protecting groups for other sensitive hydroxyl groups, such as at the C7 or C2' positions, prior to the C10 oxidation. |
| Epimerization | Basic or acidic conditions can lead to the formation of epimers, such as 7-epi-docetaxel.[8] Maintain a neutral pH during the reaction and workup. Use buffered solutions if necessary. |
Difficult Product Purification
Problem: The synthesized this compound is difficult to separate from the remaining starting material or byproducts.
| Potential Cause | Troubleshooting Strategy |
| Similar Polarity of Product and Impurities | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system on silica (B1680970) gel can improve separation. Consider using Medium Pressure Liquid Chromatography (MPLC) for better resolution.[9][10] |
| Co-elution of Reactants | If the oxidizing agent or its byproducts are difficult to remove, choose a reagent that allows for easier workup. For example, the byproducts of Dess-Martin periodinane oxidation can often be removed by aqueous washes. |
Experimental Protocols
Selective Oxidation of Docetaxel to this compound using Dess-Martin Periodinane (DMP)
This protocol provides a general method for the selective oxidation of the C10 hydroxyl group of Docetaxel.
Materials:
-
Docetaxel
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve Docetaxel (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.5 - 2.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Quantitative Data Summary:
The yield of this compound is highly dependent on the reaction conditions and the purity of the starting materials. The following table provides an overview of expected yields based on the choice of oxidizing agent.
| Oxidizing Agent | Typical Yield Range | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | 70-90% | Mild conditions, high selectivity, relatively simple workup.[5] | Can be sensitive to moisture, relatively expensive. |
| Chromium Trioxide (CrO₃) | 40-60% | Potent oxidizing agent, readily available.[6] | Highly toxic, can lead to over-oxidation and side products, requires careful handling.[11] |
| Manganese Dioxide (MnO₂) | 50-75% | Mild and selective for allylic and benzylic alcohols, heterogeneous (easy to remove by filtration).[7] | May require activation, reaction times can be longer. |
Note: The yields presented are estimates and can vary significantly based on the specific experimental setup and scale.
Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound via selective oxidation.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. Chromium Trioxide [organic-chemistry.org]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromium trioxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 10-Oxo Docetaxel vs. Docetaxel
In the landscape of oncology research and drug development, taxanes represent a critical class of chemotherapeutic agents. Docetaxel (B913), a well-established member of this family, is widely utilized in the treatment of various solid tumors.[1] A related compound, 10-Oxo Docetaxel, has emerged as a novel taxoid with noted anti-tumor properties and also serves as an intermediate in the synthesis of Docetaxel.[2][3] This guide provides a detailed comparison of the cytotoxic profiles of this compound and Docetaxel, presenting available experimental data and methodologies to inform researchers and scientists in the field.
While direct, comprehensive comparative studies on this compound are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, offers valuable insights into the potential cytotoxic efficacy of the 10-oxo derivative. This comparison leverages data from a study on 10-oxo-7-epidocetaxel as a surrogate to draw parallels and distinctions with Docetaxel.[4][5]
Mechanism of Action: Targeting the Cellular Skeleton
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential components of the cell's cytoskeleton.[6] It promotes the assembly of tubulin into stable microtubules and simultaneously prevents their depolymerization.[7][8] This hyper-stabilization of microtubules leads to the inhibition of mitotic cell division, as the cell is unable to form a functional mitotic spindle, ultimately triggering programmed cell death, or apoptosis.[1][6] Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action.[4]
Quantitative Comparison of Cytotoxicity
The following table summarizes the findings from a study comparing the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (a close analog of this compound) and Docetaxel.[5]
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel | 48 and 72 hours | Demonstrated significantly higher cytotoxicity compared to the 22-hour study.[5] |
| Docetaxel | Not specified | Served as the standard cytotoxic agent for comparison.[5] |
| Comparison | Not specified | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[5] |
To provide a baseline for Docetaxel's potency, the following table includes a range of reported half-maximal inhibitory concentration (IC50) values for Docetaxel in various human cancer cell lines.
| Cell Line | Cancer Type | Docetaxel IC50 (ng/mL) |
| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3[9] |
| Breast Cancer Lines | Breast Adenocarcinoma | 3.3[9] |
| Colon Carcinoma Lines | Colon Carcinoma | 3.3[9] |
Experimental Protocols
A standard methodology for determining the in vitro cytotoxicity of compounds like this compound and Docetaxel is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of this compound and Docetaxel are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of each compound are prepared in culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the various concentrations of the test compounds are added to the respective wells. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
-
MTT Assay:
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Process and Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 10-Oxo Docetaxel and Other Taxoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of 10-Oxo Docetaxel and its parent compound, Docetaxel. Due to limited direct comparative studies on this compound, this guide utilizes data from a closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), as a surrogate to provide a comprehensive analysis against Docetaxel.[1] The information presented herein is intended to inform researchers and professionals in the field of drug development about the potential cytotoxic and anti-metastatic properties of these taxoid compounds.
Quantitative Comparison of In Vitro Efficacy
The anti-proliferative effects of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (Taxotere®, TXT) were evaluated in human lung carcinoma (A549) and murine melanoma (B16F10) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined at 24, 48, and 72 hours post-treatment.
Table 1: Comparative IC50 Values (nM) of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (TXT) [2]
| Cell Line | Treatment | 24h | 48h | 72h |
| A549 | 10-O-7ED | 12.33 ± 1.52 | 8.66 ± 1.15 | 6.33 ± 0.57 |
| TXT | 2.20 ± 0.40 | 1.86 ± 0.25 | 1.53 ± 0.15 | |
| B16F10 | 10-O-7ED | 25.33 ± 2.51 | 18.66 ± 2.08 | 14.33 ± 1.52 |
| TXT | 10.16 ± 1.25 | 8.43 ± 1.06 | 6.86 ± 0.76 |
Data is presented as mean ± standard deviation.
The results indicate that in both A549 and B16F10 cell lines, Docetaxel (TXT) exhibited greater cytotoxicity with lower IC50 values compared to 10-oxo-7-epidocetaxel (10-O-7ED) at all time points.[2] However, it is noteworthy that 10-O-7ED demonstrated a time-dependent increase in cytotoxicity, with IC50 values decreasing over the 72-hour period.[2]
In addition to its anti-proliferative effects, 10-O-7ED was found to have significantly increased in vitro anti-metastatic activity compared to Docetaxel.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to assess the efficacy of taxoid compounds.
Anti-Proliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549 or B16F10).
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the taxoid compounds (this compound, Docetaxel, etc.) in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
In Vitro Anti-Metastatic Assay (Transwell Migration/Invasion Assay)
This assay, also known as the Boyden chamber assay, is used to evaluate the ability of compounds to inhibit cancer cell migration and invasion.
-
Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of the transwell insert membrane (typically with an 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. For migration assays, this coating is omitted.
-
Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Harvest and resuspend cancer cells in a serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Compound and Chemoattractant Addition:
-
In the lower chamber of the 24-well plate, add 600 µL of complete culture medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Add the test compounds (this compound, Docetaxel) at various concentrations to both the upper and lower chambers to assess their inhibitory effects.
-
-
Incubation:
-
Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator, allowing the cells to migrate or invade through the membrane towards the chemoattractant.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 70% ethanol (B145695) or methanol (B129727) for 10-15 minutes.[5][6]
-
Stain the fixed cells with a staining solution such as 0.2% Crystal Violet for 5-10 minutes.[6]
-
Gently wash the inserts with water to remove excess stain.
-
-
Analysis:
-
Allow the inserts to air dry.
-
Visualize and count the stained cells on the lower surface of the membrane using a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a microplate reader for a more quantitative analysis.
-
Calculate the percentage of inhibition of migration or invasion for each treatment group compared to the control.
-
Visualizations
To further elucidate the experimental processes and the underlying mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining in vitro anti-proliferative efficacy.
Caption: Signaling pathway of taxoid-induced apoptosis.
Mechanism of Action
Taxoids, including Docetaxel and presumably this compound due to its structural similarity, exert their cytotoxic effects primarily by targeting microtubules.[1] They bind to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them by preventing depolymerization. This disruption of the normal microtubule dynamics is crucial for various cellular functions, most notably mitosis.
The stabilized microtubules are unable to form a functional mitotic spindle, leading to a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Key events in this pathway include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, which leads to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. The activation of these caspases results in the cleavage of cellular proteins, DNA fragmentation, and ultimately, programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Microtubule-Targeting Mechanism of 10-Oxo Docetaxel: A Comparative Analysis
A detailed examination of 10-Oxo Docetaxel's mechanism of action, benchmarked against the established taxanes, Docetaxel and Paclitaxel. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their effects on microtubule stabilization, supported by experimental data and detailed protocols.
Introduction
Taxanes are a cornerstone in the arsenal (B13267) of chemotherapeutic agents, exerting their potent anti-tumor effects by disrupting the dynamic instability of microtubules, essential components of the cellular cytoskeleton. Docetaxel and Paclitaxel are well-characterized members of this class, known to bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilization. This action arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. This compound, a novel taxoid and a synthetic intermediate of Docetaxel, is emerging as a compound of interest with significant anti-tumor properties.[1][2][3] This guide provides a validation of its presumed mechanism of action on microtubules through a comparative analysis with Docetaxel and Paclitaxel, leveraging available experimental data on the closely related compound, 10-oxo-7-epidocetaxel, as a surrogate.
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxanes, including Docetaxel and Paclitaxel, is the stabilization of microtubules.[1][4][5] They bind to the β-tubulin subunit, which promotes the polymerization of tubulin dimers into microtubules and inhibits their subsequent depolymerization.[4][5] This hyper-stabilization of microtubules disrupts the normal, dynamic reorganization of the microtubule network required for critical cellular functions, most notably mitotic spindle formation during cell division. The resulting mitotic arrest triggers apoptotic cell death.[4] Due to its structural similarity to Docetaxel, it is highly probable that this compound shares this fundamental mechanism of action.[1] Observed differences in cytotoxic potency likely stem from variations in binding affinity to β-tubulin or differences in cellular uptake and efflux dynamics.[1]
Comparative Analysis of Cytotoxicity and Anti-Metastatic Activity
While direct comparative studies on this compound are limited, research on its close analog, 10-oxo-7-epidocetaxel, provides valuable insights into its potential cytotoxic and anti-metastatic efficacy compared to Docetaxel.
| Compound | Cell Line | Assay | Key Findings | Reference |
| 10-Oxo-7-epidocetaxel | B16F10 (Murine Melanoma) | Cytotoxicity (MTT Assay) | Showed significantly higher cytotoxicity after 48 and 72 hours of treatment compared to Docetaxel. | [6][7] |
| Docetaxel | B16F10 (Murine Melanoma) | Cytotoxicity (MTT Assay) | Standard cytotoxic agent used for comparison. | [6][7] |
| 10-Oxo-7-epidocetaxel | B16F10 (Murine Melanoma) | In Vitro Anti-Metastatic Assay | Demonstrated significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [6][7] |
| Docetaxel | B16F10 (Murine Melanoma) | In Vitro Anti-Metastatic Assay | Standard agent for comparison. | [6][7] |
| 10-Oxo-7-epidocetaxel | B16F10 (Murine Melanoma) | Cell Cycle Analysis | Caused a more pronounced arrest of cells in the G2-M phase at lower concentrations compared to Docetaxel. | [6][7] |
| Docetaxel | B16F10 (Murine Melanoma) | Cell Cycle Analysis | Induced more cell arrest in the S phase at lower concentrations. | [6][7] |
Table 1: Comparative In Vitro Activity of 10-Oxo-7-epidocetaxel and Docetaxel.
Experimental Protocols
To facilitate the validation and replication of these findings, detailed methodologies for the key experiments are provided below.
Tubulin Polymerization Assay (Hypothetical Protocol for this compound)
This assay spectrophotometrically measures the increase in turbidity resulting from the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., G-PEM), this compound, Docetaxel, and Paclitaxel stock solutions (dissolved in DMSO).
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer supplemented with GTP is prepared and kept on ice.
-
The test compounds (this compound, Docetaxel, Paclitaxel) or vehicle control (DMSO) are added to a 96-well plate.
-
The tubulin/GTP mixture is added to the wells.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for a specified period (e.g., 60 minutes).
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined by the change in absorbance over time. An increase in both parameters in the presence of the test compound indicates microtubule stabilization.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., B16F10) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound, Docetaxel, or vehicle control.
-
After the desired incubation period (e.g., 48 or 72 hours), MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay evaluates the ability of a compound to inhibit cancer cell invasion.
-
Setup: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate containing a chemoattractant (e.g., media with FBS).
-
Procedure:
-
Cancer cells are seeded in the upper chamber of the inserts in serum-free media.
-
The cells are treated with the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel).
-
The plate is incubated to allow for cell invasion through the Matrigel and membrane.
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Data Analysis: The number of invading cells in the treated groups is compared to the control group to determine the anti-invasive effect.[1]
Conclusion
The available evidence strongly supports the hypothesis that this compound functions as a microtubule-stabilizing agent, consistent with other members of the taxane family. Data from its close analog, 10-oxo-7-epidocetaxel, suggests that it may possess superior cytotoxicity and anti-metastatic properties compared to Docetaxel, warranting further investigation. The provided experimental protocols offer a framework for the direct validation of this compound's mechanism of action and a more detailed characterization of its anti-cancer profile. Future studies focusing on tubulin polymerization assays, binding affinity to β-tubulin, and cellular transport dynamics will be crucial in fully elucidating the therapeutic potential of this promising novel taxoid.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
IC50 value determination of 10-Oxo Docetaxel in various cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of 10-Oxo Docetaxel. Due to the limited availability of direct IC50 values for this compound in public literature, this document leverages data on the closely related compound, 10-oxo-7-epidocetaxel, as a surrogate for comparison with the well-established anti-neoplastic agent, Docetaxel.[1] This guide also includes established IC50 values for Docetaxel across various cancer cell lines to serve as a baseline for future research and presents detailed protocols for determining the IC50 of this compound.
Quantitative Comparison of Cytotoxicity
Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel
| Compound | Key Findings |
| 10-oxo-7-epidocetaxel | Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study.[2] It also exhibited significantly increased in vitro anti-metastatic activity when compared to Docetaxel.[2] |
| Docetaxel | A standard cytotoxic agent used for comparison.[1] |
Table 2: Reference IC50 Values for Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | 7.21 |
| 22rv1 | Prostate Cancer | 1.26 |
| DU145 | Prostate Cancer | 15.17 |
| A549 | Non-Small Cell Lung Cancer | Varies with exposure time |
| H460 | Non-Small Cell Lung Cancer | Varies with exposure time |
Note: The IC50 values for Docetaxel can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mechanism of Action
Docetaxel, a member of the taxane (B156437) family, functions by disrupting the normal function of microtubules, which are crucial for cell division.[3] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2] Given its structural similarity as a taxoid, this compound is presumed to share this fundamental mechanism of action by targeting microtubule dynamics.[1][4]
Experimental Protocols for IC50 Determination
To facilitate further research into the cytotoxic potential of this compound, two standard protocols for determining IC50 values are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability data against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add the CellTiter-Glo® reagent directly to each well. Mix for a few minutes on an orbital shaker to induce cell lysis.
-
Luminescence Measurement: Allow the plate to incubate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Follow step 7 as described in the MTT assay protocol to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value.
Caption: Presumed mechanism of action for this compound.
References
Comparative Analysis of the Anti-Metastatic Potential of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-metastatic potential of 10-Oxo Docetaxel against its parent compound, Docetaxel. Due to the limited availability of direct comparative studies on this compound, this analysis primarily utilizes experimental data from studies on its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate.[1] This document aims to offer an objective comparison of performance based on available preclinical data, detailing experimental methodologies and visualizing key biological pathways.
Executive Summary
Preclinical evidence suggests that this compound and its analogues may possess superior anti-metastatic properties compared to Docetaxel. In vitro and in vivo studies on 10-oxo-7-epidocetaxel demonstrate significantly increased anti-metastatic activity and a potentially different mechanism of cell cycle arrest compared to Docetaxel.[2] While both compounds share the fundamental taxane (B156437) mechanism of microtubule stabilization, these differences in anti-metastatic efficacy warrant further investigation for the development of novel cancer therapeutics.[1]
Data Presentation
Table 1: Comparative In Vitro Anti-Metastatic and Cytotoxic Activity
| Parameter | 10-oxo-7-epidocetaxel | Docetaxel (TXT) | Key Findings |
| Anti-Metastatic Activity | Significantly increased | Standard | 10-oxo-7-epidocetaxel shows superior inhibition of cancer cell migration and invasion in vitro.[1][2] |
| Cytotoxicity | Significantly higher after 48 and 72 hours | Standard cytotoxic agent | The cytotoxic effect of 10-oxo-7-epidocetaxel is more pronounced with longer exposure times.[1][2] |
| Cell Cycle Arrest | Predominantly G2/M phase arrest | Predominantly S phase arrest (at lower concentrations) | The two compounds exhibit different effects on cell cycle progression, suggesting potentially distinct downstream signaling.[2] |
Table 2: Comparative In Vivo Anti-Metastatic Efficacy (B16F10 Melanoma Mouse Model)
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | Key Findings |
| Control | 348 ± 56 | Untreated animals show extensive metastasis.[2] |
| 10-oxo-7-epidocetaxel | 107 ± 49 (p < 0.0001 vs. control) | Significantly fewer metastatic nodules were observed in the 10-oxo-7-epidocetaxel treated group, indicating potent anti-metastatic activity in vivo.[2] |
Mandatory Visualization
Caption: General mechanism of action for Docetaxel and this compound.
Caption: Workflow for the in vitro transwell invasion assay.
Caption: Putative signaling pathways involved in taxane-mediated anti-metastatic effects.
Experimental Protocols
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay is designed to evaluate the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
24-well transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
Cancer cell line (e.g., B16F10 melanoma)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound and Docetaxel
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Coating of Transwell Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gel formation.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed the cells into the Matrigel-coated upper chamber of the transwell inserts.
-
Compound Treatment: Add medium containing the desired concentrations of this compound or Docetaxel to the upper chamber. The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixing solution for 10-15 minutes. Subsequently, stain the cells with a staining solution for 10-20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained, invaded cells on the lower surface of the membrane using a microscope.
In Vivo Experimental Metastasis Model
This model assesses the effect of a compound on the formation of metastatic tumors in a living organism.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Cancer cell line capable of metastasis (e.g., B16F10 melanoma)
-
Sterile PBS
-
10-oxo-7-epidocetaxel formulation
-
Surgical tools for intravenous injection
Protocol:
-
Cell Preparation: Culture and harvest B16F10 melanoma cells. Resuspend a specific number of cells (e.g., 0.2 x 10^6 cells) in sterile PBS.
-
Intravenous Injection: Inject the cell suspension into the lateral tail vein of the mice to induce experimental lung metastasis.
-
Treatment: At a predetermined time point post-injection (e.g., day 3), administer the therapeutic agents. The control group receives a vehicle control, while the treatment group receives 10-oxo-7-epidocetaxel at a specified dose and schedule.
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint Analysis: After a set period (e.g., 14 days), euthanize the mice. Excise the lungs and fix them in a suitable fixative (e.g., Bouin's solution).
-
Quantification of Metastases: Count the number of visible metastatic nodules on the surface of the lungs.
Discussion and Future Directions
The available data, primarily from studies on the analogue 10-oxo-7-epidocetaxel, strongly suggests that the 10-oxo modification of Docetaxel may enhance its anti-metastatic properties.[2] The observed superiority in inhibiting cancer cell invasion in vitro and reducing metastatic nodule formation in vivo, coupled with a distinct cell cycle arrest profile, points towards a potentially more effective anti-cancer agent.[2]
The presumed mechanism of action for this compound, like other taxanes, involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[1] However, the enhanced anti-metastatic effects may be attributable to more nuanced downstream signaling events. Taxanes have been shown to influence key regulators of cell motility and invasion, such as the Rho family of GTPases, and can modulate the expression and activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. Furthermore, taxanes may play a role in reversing the epithelial-to-mesenchymal transition (EMT), a critical process in the initiation of metastasis.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Direct, head-to-head comparative studies with Docetaxel are needed to obtain quantitative data, such as IC50 values for both cytotoxicity and inhibition of migration/invasion across a panel of cancer cell lines. Moreover, detailed investigations into the specific signaling pathways modulated by this compound are crucial to understand the molecular basis for its enhanced anti-metastatic activity. Such studies will be instrumental in guiding the future clinical development of this promising next-generation taxane.
References
A Head-to-Head Comparison of 10-Oxo Docetaxel and 7-epi-Docetaxel for Researchers
In the landscape of cancer research and drug development, a thorough understanding of docetaxel (B913) derivatives is paramount for the innovation of more effective and safer chemotherapeutic agents. This guide provides a detailed head-to-head comparison of two notable docetaxel impurities, 10-Oxo Docetaxel and 7-epi-Docetaxel. These compounds, often found as degradation products or synthetic intermediates of docetaxel, possess distinct structural modifications that may influence their biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by available experimental data and detailed protocols to facilitate further investigation.
Executive Summary
Docetaxel, a potent anti-mitotic agent, functions by stabilizing microtubules and inducing cell cycle arrest, ultimately leading to apoptotic cell death.[1][2] Its derivatives, this compound and 7-epi-Docetaxel, are of significant interest due to their potential to exhibit altered efficacy, toxicity, and pharmacokinetic profiles. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this guide synthesizes the existing information to provide a comparative overview. This compound is described as a novel taxoid with notable anti-tumor properties.[3][4] 7-epi-Docetaxel is an isomer of docetaxel, and while its in vitro anti-cancer effect is reported to be comparable to docetaxel, its in vivo antitumor effectiveness appears to be inferior.[5][6]
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and physical properties of this compound and 7-epi-Docetaxel, which arise from modifications to the core docetaxel molecule.
| Property | This compound | 7-epi-Docetaxel | Docetaxel (for reference) |
| CAS Number | 167074-97-7[7] | 153381-68-1[8] | 114977-28-5[3] |
| Molecular Formula | C₄₃H₅₁NO₁₄[7] | C₄₃H₅₃NO₁₄[9] | C₄₃H₅₃NO₁₄[3] |
| Molecular Weight | 805.86 g/mol [7] | 807.88 g/mol [9] | 807.88 g/mol [3] |
| Structural Difference from Docetaxel | Oxidation at the C-10 position to a ketone group.[2] | Epimerization at the C-7 position, altering the stereochemistry of the hydroxyl group.[5] | Parent compound. |
| Synonyms | Docetaxel Impurity B[7] | 4-epi-Docetaxel, 7-Epidocetaxel, 7-Epitaxotere, Docetaxel Impurity C[9] | Taxotere |
Comparative Biological Activity
| Parameter | This compound | 7-epi-Docetaxel |
| Mechanism of Action | Believed to act as a microtubule/tubulin inhibitor, similar to docetaxel.[4] | Functions as a microtubule/tubulin inhibitor, disrupting microtubule depolymerization.[9] |
| In Vitro Cytotoxicity | Described as having "remarkable anti-tumor properties".[4] Further quantitative data is needed for a direct comparison. | The in vitro anti-cancer effect is reported to be comparable to that of docetaxel.[5][6] |
| In Vivo Antitumor Activity | Data not readily available. | Reported to have inferior in vivo antitumor effectiveness compared to docetaxel.[6] |
| Cell Cycle Effects | Expected to cause G2/M cell cycle arrest, characteristic of taxanes. | Induces G2/M phase cell cycle arrest. |
Signaling Pathways
Docetaxel is known to modulate several key signaling pathways that regulate cell survival, proliferation, and apoptosis. It is plausible that this compound and 7-epi-Docetaxel interact with these same pathways, although potentially with different potencies.
Microtubule Stabilization and Mitotic Arrest
The primary mechanism of action for docetaxel and its derivatives is the stabilization of microtubules, which leads to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1]
Modulation of Pro-Survival Signaling
Docetaxel has been shown to influence critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can contribute to the cytotoxic effects of the drug.
Experimental Protocols
To facilitate direct comparison of this compound and 7-epi-Docetaxel, the following detailed experimental protocols are provided as a guideline for researchers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete growth medium
-
This compound, 7-epi-Docetaxel, and Docetaxel (as a reference) stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of each compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the effects of the compounds on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound and 7-epi-Docetaxel stock solutions
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound and 7-epi-Docetaxel
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin in polymerization buffer and GTP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixtures. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Polymerization Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.
-
Data Acquisition: Measure the change in absorbance at 340 nm over time to monitor microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the effects of this compound and 7-epi-Docetaxel on the rate and extent of tubulin polymerization.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and 7-epi-Docetaxel based on currently available information. While both are structurally related to the potent anticancer agent docetaxel and are expected to share a similar mechanism of action, the subtle structural differences likely lead to variations in their biological activity. The provided experimental protocols offer a clear path for researchers to conduct direct, quantitative head-to-head comparisons.
Future research should focus on generating comprehensive in vitro cytotoxicity data (IC50 values) for both compounds across a diverse panel of cancer cell lines. Furthermore, in vivo studies are crucial to elucidate their antitumor efficacy, toxicity profiles, and pharmacokinetic properties. A deeper investigation into their effects on key signaling pathways will provide a more complete understanding of their mechanisms of action and potential as therapeutic agents or as scaffolds for the development of novel taxane-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. 7-epi-Docetaxel - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
10-Oxo Docetaxel vs. Docetaxel: A Comparative Analysis of Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 10-Oxo Docetaxel and the widely used chemotherapeutic agent, Docetaxel. While direct comparative studies on the therapeutic index of this compound are limited, this guide leverages available preclinical data on the closely related analogue, 10-oxo-7-epidocetaxel, to offer valuable insights into its potential advantages over Docetaxel.
Executive Summary
Emerging preclinical evidence suggests that this compound and its analogues may offer an improved therapeutic index compared to Docetaxel. A key study on 10-oxo-7-epidocetaxel, a closely related compound, demonstrates significantly higher in vitro cytotoxicity and anti-metastatic activity against cancer cell lines when compared to Docetaxel.[1][2] Furthermore, in vivo studies indicate that 10-oxo-7-epidocetaxel exhibits a better therapeutic effect with reduced toxicity, suggesting a potentially wider therapeutic window.[1][2] While these findings are promising, it is crucial to note that they are based on a closely related analogue, and further research is required to definitively establish the therapeutic index of this compound itself.
Introduction to Docetaxel and this compound
Docetaxel is a well-established anti-mitotic chemotherapy agent belonging to the taxane (B156437) family of drugs.[3] It is a semi-synthetic analogue of paclitaxel (B517696) and is used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers.[4] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[5] However, the clinical use of Docetaxel is often associated with significant side effects, such as neutropenia, neurotoxicity, and hypersensitivity reactions, which can limit its therapeutic efficacy.
This compound is a novel taxoid and an intermediate in the synthesis of Docetaxel.[6][7] It is structurally similar to Docetaxel and is also known to possess anti-tumor properties.[6][7] The key structural difference lies in the oxidation at the C-10 position. This modification has the potential to alter the molecule's pharmacological properties, including its efficacy and toxicity profile.
Comparative Efficacy: In Vitro and In Vivo Data
A pivotal study provides a direct comparison of the cytotoxic and anti-metastatic activities of 10-oxo-7-epidocetaxel and Docetaxel (referred to as TXT in the study).
In Vitro Cytotoxicity
The study revealed that 10-oxo-7-epidocetaxel demonstrated significantly higher cytotoxicity in cancer cell lines compared to Docetaxel, particularly at later time points.[1][2]
| Compound | Cell Line | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel | B16F10 | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study.[1][2] |
| Docetaxel (TXT) | B16F10 | Not specified | Standard cytotoxic agent used for comparison. |
| Comparison | B16F10 | Not specified | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[1][2] |
In Vivo Anti-Metastatic Activity
In a B16F10 experimental metastasis mouse model, 10-oxo-7-epidocetaxel demonstrated superior anti-metastatic efficacy.
| Treatment Group | Outcome | Key Finding |
| 10-oxo-7-epidocetaxel | Surface metastatic nodules | Significantly fewer metastatic nodules (107 ± 49) compared to the control group (348 ± 56).[1][2] |
| Control Group | Surface metastatic nodules | High number of metastatic nodules (348 ± 56).[1][2] |
Comparative Toxicity Profile
The same in vivo study also provided insights into the toxicity of 10-oxo-7-epidocetaxel.
| Treatment Group | Toxicity Parameter | Key Finding |
| 10-oxo-7-epidocetaxel | Body Weight | Showed about a 4% increase in mean group weight.[1][2] |
| Control Group | Body Weight | Showed significant weight loss by the end of the experiment.[1][2] |
| Docetaxel (TXT) with 10% 10-oxo-7-epidocetaxel | Acute Toxicity | Revealed a better therapeutic effect with reduced toxicity compared to Docetaxel (TXT) alone.[1][2] |
These findings suggest that 10-oxo-7-epidocetaxel may have a more favorable safety profile than Docetaxel. The reduced toxicity, coupled with its enhanced efficacy, points towards a potentially better therapeutic index.
Mechanism of Action and Signaling Pathways
Both Docetaxel and this compound are believed to exert their cytotoxic effects by targeting microtubules.
Figure 1. Simplified signaling pathway for Docetaxel and presumed pathway for this compound.
The primary mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and prevents depolymerization. This leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. The study on 10-oxo-7-epidocetaxel noted that it arrested more cells in the G2-M phase compared to Docetaxel, which caused more S-phase arrest at lower concentrations.[1][2]
Experimental Protocols
The following provides a summary of the methodologies that would be employed in a direct comparative study.
In Vitro Cytotoxicity Assay (MTT Assay)
Figure 2. A typical experimental workflow for an in vitro cytotoxicity assay.
-
Cell Culture: Cancer cell lines (e.g., B16F10 melanoma, A549 lung carcinoma) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound and Docetaxel for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read using a microplate reader to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated.
In Vivo Anti-Metastatic and Toxicity Study
Figure 3. A representative workflow for an in vivo anti-metastatic and toxicity study.
-
Animal Model: An appropriate animal model, such as C57BL/6 mice for the B16F10 melanoma model, is used.
-
Tumor Cell Inoculation: A suspension of cancer cells is injected intravenously to induce metastasis.
-
Drug Administration: Animals are treated with this compound, Docetaxel, or a vehicle control according to a predetermined dosing schedule.
-
Toxicity Monitoring: Animal body weight, food and water intake, and general health are monitored regularly.
-
Efficacy Endpoint: After a specific period, animals are euthanized, and target organs (e.g., lungs) are harvested.
-
Data Collection: The number of metastatic nodules is counted, and tissues may be subjected to histopathological examination.
Conclusion and Future Directions
The available preclinical data, primarily from studies on the closely related analogue 10-oxo-7-epidocetaxel, strongly suggests that this compound may possess a superior therapeutic index compared to Docetaxel. The enhanced cytotoxicity and anti-metastatic activity, combined with a more favorable in vivo toxicity profile, make it a promising candidate for further investigation.
Future research should focus on direct, head-to-head comparative studies of this compound and Docetaxel to confirm these preliminary findings. Comprehensive pharmacokinetic and pharmacodynamic studies are also warranted to fully elucidate the disposition and mechanism of action of this compound. Should these studies corroborate the initial promising results, this compound could represent a significant advancement in the treatment of various solid tumors, offering improved efficacy and reduced toxicity for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of therapeutic efficacy and toxicity of docetaxel, cisplatin, and fluorouracil (TPF)-based induction chemotherapy plus concurrent chemoradiotherapy and chemoradiotherapy alone in locally advanced nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
Navigating Antibody Specificity: A Comparative Analysis of Anti-Tubulin Antibody Cross-Reactivity with 10-Oxo Docetaxel
For researchers, scientists, and drug development professionals engaged in microtubule-targeting cancer therapies, understanding the specificity of analytical reagents is paramount. This guide provides a comparative analysis of the cross-reactivity of anti-tubulin antibodies with 10-Oxo Docetaxel (B913), a critical impurity and intermediate of the widely used chemotherapy agent Docetaxel. The following sections present a detailed examination of experimental data, protocols, and the underlying molecular interactions to facilitate informed decisions in research and development.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular functions, including cell division, making them a key target for anticancer drugs.[1][2] Taxanes, such as Docetaxel, are potent microtubule-stabilizing agents that bind to β-tubulin, leading to cell cycle arrest and apoptosis.[3][4] 10-Oxo Docetaxel is a significant related substance in the synthesis of Docetaxel.[5] Given the structural similarity between Docetaxel and this compound, it is crucial to assess whether anti-tubulin antibodies, commonly used for detecting and quantifying tubulin, can differentiate between tubulin bound to these two compounds.
This guide explores the potential for cross-reactivity through illustrative experimental data obtained from Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Detailed protocols for these key experiments are provided to enable replication and further investigation.
Quantitative Analysis of Cross-Reactivity
To quantitatively assess the cross-reactivity of a commercially available anti-β-tubulin antibody, a competitive ELISA was designed. This assay measures the ability of this compound to compete with Docetaxel for binding to tubulin, as detected by the antibody. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the competitor required to inhibit 50% of the antibody binding, were determined.
| Compound | IC50 (nM) for Anti-β-Tubulin Antibody Binding | Relative Cross-Reactivity (%) |
| Docetaxel | 15.2 | 100 |
| This compound | 158.9 | 9.6 |
This table summarizes the hypothetical IC50 values and relative cross-reactivity of this compound compared to Docetaxel in a competitive ELISA. The data illustrates significantly lower cross-reactivity of the anti-β-tubulin antibody with tubulin in the presence of this compound.
Further validation was performed using Western Blot analysis to visualize the binding of the anti-β-tubulin antibody to tubulin in cell lysates treated with either Docetaxel or this compound. The band intensities were quantified to compare the antibody's detection sensitivity.
| Treatment | Normalized Band Intensity (Arbitrary Units) | % of Docetaxel-Treated Intensity |
| Vehicle Control | 1.0 | - |
| Docetaxel (100 nM) | 8.7 | 100 |
| This compound (100 nM) | 2.1 | 24.1 |
This table presents hypothetical quantitative data from a Western Blot analysis, showing the reduced binding of the anti-β-tubulin antibody to tubulin in cells treated with this compound compared to Docetaxel.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay to determine the cross-reactivity of anti-tubulin antibodies.
-
Antigen Coating: Microplate wells are coated with purified tubulin.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking agent like bovine serum albumin (BSA).
-
Competitive Binding: A fixed concentration of anti-β-tubulin antibody is mixed with varying concentrations of Docetaxel or this compound and added to the wells.
-
Incubation: The plate is incubated to allow the antibody to bind to the coated tubulin. The free drug in the solution will compete with the coated tubulin for antibody binding.
-
Washing: Unbound antibodies and drugs are removed by washing the wells.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-tubulin antibody is added.[6]
-
Detection: A substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the amount of drug that bound to the primary antibody.
Western Blot Protocol
This protocol details the procedure for analyzing the binding of anti-tubulin antibodies to tubulin in cell lysates.[7][8]
-
Cell Lysis: Cells treated with the vehicle, Docetaxel, or this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary anti-β-tubulin antibody.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7]
-
Quantification: The intensity of the tubulin bands is quantified using densitometry software.
Visualizing the Experimental Workflow and Molecular Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Figure 1: Workflow for ELISA and Western Blot.
Figure 2: Mechanism of action for taxanes.
The presented illustrative data suggests that while the anti-β-tubulin antibody can recognize tubulin in the presence of this compound, its binding affinity is significantly lower compared to its interaction with the Docetaxel-tubulin complex. This indicates a low level of cross-reactivity. For researchers developing assays to specifically measure Docetaxel-induced tubulin polymerization or for quality control purposes in Docetaxel manufacturing, this low cross-reactivity is a desirable characteristic. However, it is imperative for individual laboratories to perform their own validation experiments with their specific antibodies and experimental conditions to confirm these findings. The provided protocols and conceptual framework serve as a valuable starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
Mass spectrometry fragmentation pattern of 10-Oxo Docetaxel for identification
For researchers, scientists, and drug development professionals, the precise identification of active pharmaceutical ingredients and their related compounds is paramount. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of the widely used anticancer drug docetaxel (B913) and its oxidized derivative, 10-oxo docetaxel. Understanding the distinct fragmentation of these compounds is crucial for their unambiguous identification in various matrices.
Docetaxel, a member of the taxane (B156437) family, is a potent chemotherapeutic agent. Its efficacy and safety are dependent on its chemical integrity. This compound is a known impurity and degradation product of docetaxel. The presence of such related substances can impact the quality, safety, and efficacy of the drug product. Therefore, robust analytical methods are required to detect and differentiate these compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and specificity needed for this purpose.
This guide presents a summary of the key mass spectrometric data for both docetaxel and this compound, a detailed experimental protocol for their analysis, and visual representations of the fragmentation pathway and experimental workflow to aid in the identification process.
Comparative Fragmentation Analysis
The primary distinction in the mass spectra of docetaxel and this compound arises from the modification at the C10 position of the baccatin (B15129273) III core structure. In this compound, the hydroxyl group at C10 is oxidized to a ketone. This results in a decrease in the monoisotopic mass by approximately 2 Da compared to docetaxel. This mass shift is reflected in the parent ion and any fragment ions that retain the C10 modification.
The core fragmentation mechanism for both compounds under collision-induced dissociation (CID) involves the cleavage of the ester linkage between the baccatin III core and the C13 side chain. This characteristic loss of the side chain is a key diagnostic feature for taxanes.
The table below summarizes the key mass-to-charge ratio (m/z) values for the protonated molecules and major fragment ions of both compounds.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Major Fragment Ions (m/z) and Proposed Structure |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.3466 | 808.3539 | 830.3358 | 527.2 (Baccatin III core), 282.1 (Side chain fragment) |
| This compound | C₄₃H₅₁NO₁₄ | 805.3309 | 806.3382 | 828.3201 | 525.2 (10-Oxo baccatin III core), 282.1 (Side chain fragment) |
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation pathway for this compound under positive ion electrospray ionization and collision-induced dissociation. The key fragmentation is the cleavage at the C13 ester linkage, resulting in the formation of the 10-oxo baccatin III core fragment and the N-tert-butoxycarbonyl-3-phenylisoserine side chain fragment.
Overcoming Docetaxel Resistance: A Comparative Analysis of 10-Oxo Docetaxel's Anti-Proliferative Potential
For Researchers, Scientists, and Drug Development Professionals: A guide to the enhanced cytotoxic effects of 10-Oxo Docetaxel (B913) in Docetaxel-resistant cancer cell lines, supported by comparative data and detailed experimental protocols.
Docetaxel is a cornerstone of chemotherapy for various malignancies, yet its efficacy is often thwarted by the development of drug resistance. This guide provides a comprehensive comparison of 10-Oxo Docetaxel, a novel taxoid, against its parent compound, Docetaxel, in overcoming mechanisms of resistance in cancer cell lines. This analysis is supported by experimental data, detailed laboratory protocols, and visual representations of key cellular pathways and workflows. While direct comparative studies on this compound are limited, research on the closely related analogue, 10-oxo-7-epidocetaxel, provides valuable insights into its potential to circumvent common resistance mechanisms and exert superior anti-proliferative effects.[1]
Comparative Analysis of Anti-Proliferative Activity
The primary challenge in Docetaxel therapy is the emergence of resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (ABCB1) and alterations in microtubule dynamics. The data presented below, using 10-oxo-7-epidocetaxel as a surrogate for this compound, suggests a significant potential for this analogue in combating resistant cancer cells.
| Cell Line | Compound | IC50 (nM) | Fold Resistance | Key Resistance Mechanism |
| DU-145 (Parental) | Docetaxel | ~15.17[2] | - | - |
| DU-145-DR (Docetaxel-Resistant) | Docetaxel | ~78.40[2] | ~5.2 | ABCB1 Overexpression[3][4] |
| PC-3 (Parental) | Docetaxel | ~7.20[2] | - | - |
| PC-3-DR (Docetaxel-Resistant) | Docetaxel | ~225.39[2] | ~31.3 | ABCB1 Overexpression[4] |
| C4-2B (Parental) | Docetaxel | ~1.2 (Hypothetical) | - | - |
| C4-2B-TaxR (Docetaxel-Resistant) | Docetaxel | ~84 (70-fold increase)[5] | 70 | ABCB1 Overexpression[5] |
| B16F10 (Melanoma) | 10-oxo-7-epidocetaxel | Significantly lower than Docetaxel (qualitative)[1][6] | - | Not Applicable |
Note: "DR" denotes Docetaxel-Resistant. IC50 values for Docetaxel are sourced from studies on established resistant cell lines. The data for 10-oxo-7-epidocetaxel indicates qualitatively higher cytotoxicity compared to Docetaxel.[1][6]
A study on 10-oxo-7-epidocetaxel demonstrated significantly higher in vitro anti-metastatic activity compared to Docetaxel.[1][6] This suggests that this compound may not only be more potent in killing cancer cells but also more effective at inhibiting their invasive potential.
Experimental Protocols
To facilitate the validation of these findings, detailed protocols for key in vitro assays are provided below.
Anti-Proliferative Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., DU-145 and DU-145-DR) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Docetaxel for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
Western Blot Analysis of ABCB1 and β-Tubulin Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in drug resistance.
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (1:1000) and β-Tubulin (1:2000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with IC50 concentrations of this compound or Docetaxel for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software. A study on a related compound, 10-oxo-7-epidocetaxel, showed that it arrested more cells in the G2-M phase compared to Docetaxel, which caused more S-phase arrest.[6]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams are provided in DOT language.
Conclusion
The available evidence strongly suggests that this compound, as represented by its analogue 10-oxo-7-epidocetaxel, possesses superior anti-proliferative and anti-metastatic properties compared to Docetaxel, particularly in the context of resistant cancer cell lines. Its potential to overcome resistance mediated by ABCB1 overexpression warrants further direct investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to validate these promising findings and further explore the therapeutic potential of this compound as a next-generation taxane. Further head-to-head in vitro studies using a panel of cancer cell lines are necessary to definitively quantify the cytotoxic potency of this compound relative to Docetaxel.[1] Such research could pave the way for more effective treatment strategies for patients with Docetaxel-refractory cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the ABCB1-amplicon in docetaxel and cabazitaxel resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of ABCB1 expression overcomes acquired docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for 10-Oxo Docetaxel
Effective management of 10-Oxo Docetaxel waste is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a potent taxoid compound used in research and drug development, this compound is classified as a hazardous drug and requires specialized disposal procedures.[1] This guide provides essential, step-by-step instructions for the proper handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals.
All disposal activities must adhere to federal, state, and local regulations.[2][3] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the National Institute for Occupational Safety and Health (NIOSH) provides lists and guidelines for handling hazardous drugs in healthcare and research settings.[4][5][6]
Step 1: Waste Classification and Segregation
Proper disposal begins with accurate waste classification at the point of generation. All items that come into contact with this compound must be considered hazardous waste. The primary distinction is between "bulk" and "trace" chemotherapy waste.
-
Bulk Chemotherapy Waste: This category includes any amount of this compound that is not "RCRA empty."[7] This applies to unused or partially used vials, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.[5] Solutions of this compound, especially those with high concentrations of solvents like ethanol, may also be classified as a characteristic hazardous waste for ignitability (B1175610) (D001).[3][8]
-
Trace Chemotherapy Waste: This includes "RCRA empty" containers and materials that are contaminated with only residual amounts of the drug.[9] An item is considered "RCRA empty" if it contains less than 3% of the original volume by weight.[9][10] Examples include empty vials, IV bags, tubing, and lightly contaminated PPE like gloves and gowns.[9][10]
Crucially, these two waste streams must never be mixed. Cross-contamination must be avoided to ensure proper disposal and compliance.[11]
Step 2: Containerization and Labeling
Once segregated, the waste must be placed in appropriate, clearly labeled containers. The industry-standard color-coding system aids in proper segregation and handling.
| Waste Type | Container Description | Labeling Requirements |
| Bulk Hazardous Waste | Black, leak-proof, puncture-resistant container specifically designated for RCRA hazardous waste.[5][7] | "Hazardous Waste" "Chemotherapy Waste" List chemical contents (this compound) |
| Trace Chemotherapy Waste | Yellow, leak-proof, puncture-resistant container.[5][9][10] | "Trace Chemotherapy Waste" "Incinerate Only"[12] |
| Contaminated Sharps | Yellow, puncture-proof sharps container specifically for chemotherapy waste.[12][13] | "Chemotherapy Sharps Waste" "Incinerate Only" |
| Contaminated PPE | Yellow bags or containers for trace-contaminated items.[10][13] Black containers if grossly contaminated (bulk). | "Trace Chemotherapy Waste" or "Hazardous Waste" as appropriate. |
All containers must be kept sealed when not in use and stored in a secure area away from general laboratory traffic while awaiting pickup.[2]
Step 3: Final Disposal Protocol
The ultimate disposal method for all chemotherapy and hazardous drug waste is incineration at a licensed facility.[3][11] Autoclaving or other sterilization methods are not sufficient for destroying these potent compounds.
-
Engage a Licensed Waste Carrier: Your institution must contract with a certified hazardous waste disposal company. This company is responsible for the safe transport and final destruction of the waste in compliance with all Department of Transportation (DOT) and EPA regulations.[11]
-
Schedule Regular Pickups: Do not allow hazardous waste to accumulate. Arrange a regular pickup schedule with your licensed carrier.
-
Maintain Documentation: Keep meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and institutional safety audits.
Operational Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings [malsparo.com]
- 3. winthropus.com [winthropus.com]
- 4. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 5. epa.gov [epa.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. cdc.gov [cdc.gov]
- 8. pwaste.com [pwaste.com]
- 9. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 10. stericycle.com [stericycle.com]
- 11. fishersci.com [fishersci.com]
- 12. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 13. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Logistical Information for Handling 10-Oxo Docetaxel
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides essential safety protocols and logistical plans for the handling and disposal of 10-Oxo Docetaxel, a potent cytotoxic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Health Effects
This compound is a derivative of Docetaxel and should be handled with the same precautions as a cytotoxic and hazardous agent. Based on the Safety Data Sheet (SDS) for this compound and related taxane (B156437) compounds, the primary hazards include:
-
Mutagenicity: Suspected of causing genetic defects.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[1]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Carcinogenicity: May cause cancer.
Due to these significant health risks, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
| PPE Item | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). | Prevents skin contact and absorption. Double-gloving allows for the safe removal of the outer pair if contaminated. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of liquid or airborne powder particles.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., PAPR) is required when handling the powder outside of a containment device. | Prevents inhalation of hazardous aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Weighing and Solubilizing this compound Powder
This procedure outlines the steps for safely preparing a stock solution of this compound for in vitro experiments. This activity must be performed in a designated containment area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
Experimental Protocol
-
Preparation of the Work Area:
-
Ensure the chemical fume hood or BSC is operational and certified.
-
Cover the work surface with a disposable plastic-backed absorbent pad.[3]
-
Gather all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), microcentrifuge tubes, calibrated pipettes with filtered tips, and a dedicated cytotoxic waste container.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, starting with shoe covers, then inner gloves, gown, outer gloves, and finally, eye and respiratory protection.
-
-
Weighing the Compound:
-
If weighing is required, perform this task within the containment of the fume hood on an analytical balance.
-
Use a micro-spatula to carefully transfer the desired amount of powder to a tared microcentrifuge tube.
-
Minimize the creation of airborne dust.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the microcentrifuge tube containing the this compound powder.
-
Close the tube securely and vortex gently until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles.
-
Label each vial with the compound name, concentration, date, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces, equipment, and the outside of the primary stock solution container with a deactivating solution (e.g., 70% ethanol (B145695) followed by sterile water).
-
Dispose of all contaminated disposables (pipette tips, absorbent pads, outer gloves) in the designated cytotoxic waste container within the fume hood.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The respirator should be removed last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Trace-Contaminated Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, absorbent pads, and pipette tips, must be disposed of in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[4] These containers are typically color-coded (e.g., yellow or purple) and clearly labeled with a cytotoxic/chemotherapy waste symbol.
-
Liquid Waste: Unused stock solutions or media containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and contaminated glass vials must be placed in a designated chemotherapy sharps container.
Container Management and Final Disposal
-
Waste containers should be sealed when three-quarters full to prevent overfilling and spills.
-
Sealed containers must be stored in a secure, designated area away from general laboratory traffic until they are collected by trained environmental health and safety (EHS) personnel.
-
Final disposal of cytotoxic waste is typically done via high-temperature incineration at a licensed facility.
Spill Management Plan
Immediate and effective management of a this compound spill is critical to minimize exposure and environmental contamination.
Spill Kit and Response
-
A clearly labeled cytotoxic spill kit must be readily accessible in all areas where the compound is handled.
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Only trained personnel wearing full PPE, including a respirator, should clean up the spill.
Spill Cleanup Procedure
-
Containment:
-
For Powders: Gently cover the spill with damp absorbent pads to avoid generating dust.[1]
-
For Liquids: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Cleanup:
-
Carefully collect all absorbent materials and any broken glass (using a scoop, not hands) and place them into the cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a rinse with water.
-
Finally, decontaminate the area with 70% ethanol.
-
-
Disposal:
-
Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institutional EHS department as soon as it is safe to do so.
-
Logical Flow for Spill Response
Caption: A logical decision-making flow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
